Marimastat
描述
Used in the treatment of cancer, Marmiastat is an angiogenesis and metastasis inhibitor. As an angiogenesis inhibitor it limits the growth and production of blood vessels. As an antimetatstatic agent it prevents malignant cells from breaching the basement membranes.
This compound is an orally-active synthetic hydroxamate with potential antineoplastic activity. this compound covalently binds to the zinc(II) ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. This agent may also inhibit tumor necrosis factor-alpha converting enzyme (TACE), an enzyme involved in tumor necrosis factor alpha (TNF-alpha) production that may play a role in some malignancies as well as in the development of arthritis and sepsis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a matrix metalloproteinase inhibitor active in patients with advanced carcinoma of the pancreas, prostate, or ovary
属性
IUPAC Name |
(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMOTCMPXTDND-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165524 | |
| Record name | Marimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Marimastat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.38e+00 g/L | |
| Record name | Marimastat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154039-60-8 | |
| Record name | Marimastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154039-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marimastat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154039608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marimastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Marimastat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARIMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5EQV23TDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Marimastat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Marimastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor
Executive Summary
Marimastat (BB-2516) is a potent, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a synthetic hydroxamate-based compound, it functions by chelating the zinc ion essential for the catalytic activity of MMPs.[1] This inhibition curtails the degradation of the extracellular matrix (ECM), a critical process in tumor growth, angiogenesis, and metastasis.[2] While extensive clinical trials in oncology have yielded mixed results, largely due to dose-limiting musculoskeletal toxicity, this compound remains a valuable tool in preclinical research for elucidating the roles of MMPs in various physiological and pathological processes.[3][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, inhibitory profile, relevant signaling pathways, and key experimental protocols.
Mechanism of Action
This compound is a peptidomimetic compound that acts as a competitive, reversible inhibitor of MMPs.[5] Its mechanism of action is centered on its hydroxamate group (-CONHOH), which mimics the peptide structure of natural MMP substrates.[1][2] This hydroxamate moiety chelates the Zn2+ ion within the active site of MMPs, rendering the enzymes catalytically inactive.[1]
By inhibiting a wide range of MMPs, this compound effectively blocks the degradation of various ECM components, such as collagen and gelatin. This has several downstream anti-cancer effects:
-
Anti-Angiogenesis: The formation of new blood vessels, a process crucial for tumor growth, requires the remodeling of the ECM by MMPs to allow for endothelial cell migration. This compound's inhibition of MMPs restricts this process, thereby limiting the tumor's blood supply.[2][6]
-
Anti-Metastasis: The invasion of surrounding tissues and the intravasation and extravasation of tumor cells during metastasis are heavily reliant on the proteolytic activity of MMPs to break down basement membranes.[2] this compound's action helps to maintain the integrity of these barriers, thus preventing the spread of malignant cells.[2][6]
Quantitative Data: Inhibitory Profile
This compound exhibits potent inhibitory activity against a variety of MMPs, with IC50 values typically in the low nanomolar range. The following table summarizes its inhibitory profile based on published data.
| MMP Target | IC50 (nM) |
| MMP-1 (Interstitial Collagenase) | 5[6][7][8][9] |
| MMP-2 (Gelatinase A) | 6[5][6][7][8][9] |
| MMP-3 (Stromelysin-1) | 230[5][10] |
| MMP-7 (Matrilysin) | 13[7][8][9], 16[5][10] |
| MMP-9 (Gelatinase B) | 3[6][7][8][9] |
| MMP-12 (Metalloelastase) | 5[5] |
| MMP-14 (MT1-MMP) | 9[6][7][8][9] |
Involvement in Signaling Pathways
The activity of MMPs is intricately linked to various signaling pathways that control cell growth, differentiation, and survival. By inhibiting MMPs, this compound can modulate these pathways. One notable example is the Notch signaling pathway .
In certain cellular contexts, such as neural progenitor cells, treatment with this compound has been shown to down-regulate the expression of Notch target genes like Hes1 and Hes5.[11][12] This suggests that MMP activity is involved in the processing or availability of components of the Notch pathway. The inhibition of this pathway by this compound has been linked to promoting neuronal differentiation.[11][12][13]
Caption: this compound's inhibition of MMPs can downregulate Notch signaling.
Experimental Protocols
Fluorogenic MMP Inhibition Assay (FRET-based)
This protocol outlines a general procedure for screening MMP inhibitors like this compound using a fluorescence resonance energy transfer (FRET) substrate.
Principle: A synthetic peptide substrate contains a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an MMP, the donor and quencher are separated, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
-
FRET-based MMP substrate
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MMP enzyme to the desired working concentration in cold assay buffer.
-
Prepare a stock solution of this compound and create a serial dilution series in assay buffer.
-
Dilute the FRET substrate in assay buffer to the final working concentration.
-
-
Assay Setup:
-
In the 96-well plate, add assay buffer to all wells.
-
Add the serially diluted this compound or control vehicle to the appropriate wells.
-
Include a "no enzyme" control (substrate only) and a "no inhibitor" control (enzyme and substrate).
-
Add the diluted MMP enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the FRET substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a FRET-based MMP inhibition assay.
Clinical Development and Research Applications
This compound was one of the first orally bioavailable MMP inhibitors to enter clinical trials for various cancers, including pancreatic, gastric, and lung cancer.[4][14][15] While it demonstrated good oral bioavailability, its clinical efficacy was often modest and did not consistently translate into improved survival in Phase III trials.[4][16]
A significant challenge in the clinical development of this compound and other broad-spectrum MMP inhibitors has been the emergence of dose-limiting musculoskeletal toxicity, characterized by joint and muscle pain.[3][4] This adverse effect is thought to be an on-target effect resulting from the inhibition of MMPs involved in normal tissue turnover.
Despite its setbacks in pivotal clinical trials, this compound continues to be widely used as a research tool to investigate the roles of MMPs in a multitude of biological processes beyond cancer, including inflammation, wound healing, and neurological disorders.[11][13][17]
Caption: Logical relationship of this compound's action and outcomes.
Conclusion
This compound is a seminal molecule in the field of MMP inhibition. Its broad-spectrum activity and oral bioavailability have made it an invaluable asset for dissecting the complex roles of matrix metalloproteinases in health and disease. While its clinical utility in oncology has been hampered by a narrow therapeutic window, the knowledge gained from this compound studies has profoundly influenced the development of more selective second and third-generation MMP inhibitors. It continues to serve as a critical reference compound and a powerful tool for researchers in drug development and the life sciences.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 8. tocris.com [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. The matrix metalloproteinase inhibitor this compound promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The matrix metalloproteinase inhibitor this compound promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. | Sigma-Aldrich [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Randomized phase III trial of this compound versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Metalloproteinase Inhibition in a Murine Model of Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Marimastat's Targeted Inhibition of Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Marimastat (BB-2516), a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It details its mechanism of action, quantitative inhibition profile against various MMP subtypes, and the downstream biological consequences. Furthermore, this guide outlines key experimental protocols used to characterize its inhibitory activity.
Introduction to this compound and Matrix Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, they are involved in processes like wound healing, tissue morphogenesis, and development.[2] However, elevated MMP activity is implicated in numerous pathological conditions, including cancer, where they facilitate tumor growth, invasion, angiogenesis, and metastasis by degrading the ECM, which acts as a physical barrier.[2][3]
This compound is a synthetic, orally bioavailable, broad-spectrum MMP inhibitor that was among the first of its class to enter clinical trials for oncology.[4][5][6] It is a peptidomimetic hydroxamate that shows potent, reversible inhibition of several MMPs at nanomolar concentrations.[4][7]
Mechanism of Action
This compound functions as a competitive inhibitor of MMPs. Its chemical structure features a collagen-mimicking peptide backbone and a hydroxamate group (-CONHOH).[6][8] This hydroxamate moiety acts as a powerful chelating agent for the zinc ion (Zn²⁺) located at the catalytic center of the MMP active site.[6][8] By binding tightly to this essential zinc ion, this compound effectively blocks the active site and prevents the binding and subsequent degradation of natural MMP substrates, such as collagen and other ECM components.[3]
Quantitative Inhibition Profile
This compound exhibits potent inhibitory activity against a wide range of MMPs. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range, indicating high-affinity binding. However, its potency varies among the different MMP subtypes.
Table 1: this compound IC50 Values for Key Matrix Metalloproteinases
| MMP Subtype | Common Name | IC50 (nM) | References |
| MMP-1 | Interstitial Collagenase | 5 | [7][8][9] |
| MMP-2 | Gelatinase A | 6 | [7][8][9] |
| MMP-3 | Stromelysin-1 | 230 | [7][10] |
| MMP-7 | Matrilysin | 13 - 16 | [7][8][9][10] |
| MMP-8 | Neutrophil Collagenase | 0.14 | [11] |
| MMP-9 | Gelatinase B | 3 | [7][8][9] |
| MMP-12 | Macrophage Metalloelastase | 0.26 - 5 | [7][11] |
| MMP-13 | Collagenase 3 | 0.7 | [11] |
| MMP-14 | MT1-MMP | 9 | [8][9] |
| MMP-15 | MT2-MMP | 1.01 | [11] |
| MMP-16 | MT3-MMP | 0.5 | [11] |
| MMP-24 | MT5-MMP | 0.8 | [11] |
Note: IC50 values can vary slightly between studies due to different experimental conditions.
Biological Consequences and Signaling Pathways
By inhibiting MMPs, this compound disrupts key pathological processes, particularly in oncology. The degradation of the basement membrane and ECM is a critical step for tumor cells to invade surrounding tissues and to metastasize to distant organs. MMPs also play a significant role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound's inhibition of MMP-1, -2, and -9, among others, directly counteracts these processes.[3][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. academic.oup.com [academic.oup.com]
Marimastat: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marimastat (BB-2516) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[1][2] Initially developed as an anti-cancer agent, its clinical development was hampered by dose-limiting musculoskeletal toxicity.[3][4][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for assessing its inhibitory activity and a visualization of its impact on cellular signaling pathways are also presented to support further research and development efforts in oncology and other potential therapeutic areas.
Chemical Structure and Identification
This compound is a synthetic, peptidomimetic hydroxamate that acts as a reversible inhibitor of MMPs.[1] Its chemical structure is designed to mimic the collagen substrate of MMPs, with the hydroxamate group chelating the catalytic zinc ion in the active site of the enzyme.[7][8]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2S,3R)-N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-N1,2-dihydroxy-3-(2-methylpropyl)-butanediamide |
| SMILES | CC(C)C--INVALID-LINK--NO)O">C@HC(=O)N--INVALID-LINK--C(C)(C)C |
| InChI Key | OCSMOTCMPXTDND-OUAUKWLOSA-N |
| CAS Number | 154039-60-8 |
| Molecular Formula | C15H29N3O5 |
| Molecular Weight | 331.41 g/mol |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is an orally bioavailable compound.[1][7][8]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 148 °C | --INVALID-LINK-- |
| Solubility | DMSO: ≥80.1 mg/mLEthanol: ≥20.43 mg/mLWater: ≥2.8 mg/mL (with gentle warming and sonication) | --INVALID-LINK-- |
| LogP | -0.16 | --INVALID-LINK-- |
| pKa (Predicted) | Acidic: 9.34Basic: 1.25 | DrugBank |
Pharmacological Properties
This compound is a potent inhibitor of a wide range of MMPs. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).
Table 3: In Vitro Inhibitory Activity of this compound against Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 6 |
| MMP-3 (Stromelysin-1) | 230 |
| MMP-7 (Matrilysin) | 13 - 16 |
| MMP-8 (Collagenase-2) | 0.14 |
| MMP-9 (Gelatinase-B) | 3 |
| MMP-12 (Metalloelastase) | 5 |
| MMP-13 (Collagenase-3) | 0.7 |
| MMP-14 (MT1-MMP) | 9 |
| MMP-15 (MT2-MMP) | 1.01 |
| MMP-16 (MT3-MMP) | 0.5 |
| MMP-24 (MT5-MMP) | 0.8 |
Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.
Pharmacokinetics
In human clinical trials, this compound was shown to be orally bioavailable, with peak plasma concentrations reached within 1.5 to 3 hours after administration.[1][7] The plasma elimination half-life was estimated to be approximately 4 to 5 hours.[9]
Experimental Protocols
Determination of MMP Inhibition (IC50) using a Fluorogenic Substrate Assay
This protocol outlines a general method for determining the IC50 of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme. b. Add 25 µL of the corresponding this compound dilution or Assay Buffer (for control wells). c. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add 25 µL of the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for the example substrate). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the IC50 of this compound against MMPs.
Signaling Pathway Interactions
This compound's inhibitory effects extend beyond direct MMP inhibition and can influence cellular signaling pathways. One notable interaction is with the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and survival.
Inhibition of the Notch Signaling Pathway
This compound inhibits ADAM17 (also known as TACE), a key enzyme responsible for the S2 cleavage of the Notch receptor. This inhibition prevents the subsequent proteolytic cleavage by γ-secretase and the release of the Notch intracellular domain (NICD). The reduction in NICD levels leads to decreased translocation to the nucleus and reduced transcription of Notch target genes, such as HES1, which are involved in cell proliferation and differentiation.
Caption: this compound inhibits ADAM17, leading to downregulation of Notch signaling.
Clinical Development and Future Perspectives
Clinical trials of this compound in various cancers showed limited efficacy and were often associated with a dose-limiting side effect of musculoskeletal pain and inflammation.[3][4][5][6] This has been a common challenge for broad-spectrum MMP inhibitors. Despite these setbacks, the potent and well-characterized activity of this compound makes it a valuable research tool for studying the roles of MMPs in both physiological and pathological processes. Future research may focus on more targeted delivery of this compound to tumor tissues to enhance efficacy and reduce systemic side effects, or its application in non-oncological diseases where MMPs are implicated, such as arthritis and cardiovascular diseases.
Conclusion
This compound remains a cornerstone compound for understanding the biological functions of matrix metalloproteinases. This technical guide provides comprehensive data on its chemical and pharmacological properties, along with methodologies for its study. While its clinical utility as a broad-spectrum anti-cancer agent has been limited, the detailed knowledge of its structure-activity relationship and its interactions with cellular signaling pathways continues to inform the development of more selective and effective MMP inhibitors for a range of therapeutic applications.
References
- 1. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomised double blind placebo control study of adjuvant treatment with the metalloproteinase inhibitor, this compound in patients with inoperable colorectal hepatic metastases: significant survival advantage in patients with musculoskeletal side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. apexbt.com [apexbt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Phase I trial of this compound, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Marimastat's Inhibition of Angiogenesis and Metastasis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Marimastat (BB-2516) is a pioneering, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] As a member of the hydroxamate class of inhibitors, its primary mechanism involves chelating the essential zinc ion within the active site of MMPs, thereby preventing the degradation of the extracellular matrix (ECM).[2] This action is central to its ability to inhibit two critical processes in cancer progression: angiogenesis and metastasis. By blocking the enzymatic activity of MMPs, particularly collagenases and gelatinases, this compound impedes the breakdown of tissue barriers, which is a prerequisite for both the formation of new blood vessels to feed a tumor and the invasion of cancer cells into surrounding tissues and the vasculature.[3][4] While promising in extensive preclinical models, its clinical efficacy has been limited, sparking further research into the nuanced roles of specific MMPs and the tumor microenvironment.[5][6] This guide provides a detailed examination of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: MMP Inhibition
This compound is a synthetic, peptidomimetic compound designed to mimic the structure of collagen at the MMP cleavage site.[2][7] Its hydroxamic acid functional group (-C(=O)NHOH) acts as a potent zinc-binding group (ZBG).[2][8]
The core mechanism involves:
-
Competitive Binding: this compound reversibly binds to the active site of various MMPs.[2]
-
Zinc Chelation: The hydroxamate moiety forms a stable, bidentate complex with the Zn²⁺ ion located at the catalytic center of the enzyme.[8]
-
Enzymatic Inactivation: This binding action blocks the access of natural substrates, such as collagen and other ECM proteins, to the active site, thereby inhibiting the enzyme's proteolytic activity.[4]
By functioning as a broad-spectrum inhibitor, this compound targets multiple MMP family members involved in cancer progression.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Cancer Drugs Batimastat and this compound to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Marimastat's Impact on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, plays a significant role in modulating the intricate processes of extracellular matrix (ECM) remodeling. By inhibiting the enzymatic activity of various MMPs, this compound directly influences the degradation of key ECM components, including collagen and elastin. This intervention in ECM turnover has profound implications for tissue homeostasis, fibrosis, and cancer progression. This technical guide provides an in-depth analysis of this compound's effects on ECM remodeling, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound functions as a competitive inhibitor of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of various ECM proteins. The inhibitory activity of this compound against several key MMPs is summarized in the table below.
| Target MMP | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 5 | [1] |
| MMP-2 (Gelatinase-A) | 6 | [1] |
| MMP-7 (Matrilysin) | 13 | [1] |
| MMP-9 (Gelatinase-B) | 3 | [1] |
| MMP-14 (MT1-MMP) | 9 | [1] |
Effects on Extracellular Matrix Components
This compound's inhibition of MMPs leads to a significant reduction in the breakdown of crucial ECM structural proteins.
Collagen
-
Inhibition of Collagen Degradation: By targeting collagenases such as MMP-1, this compound prevents the cleavage of fibrillar collagens (types I and III), which are essential for the tensile strength of connective tissues.
-
Modulation of Collagen Synthesis: While the primary effect is on degradation, this compound can indirectly influence collagen synthesis. In a study on fibroblast-mediated collagen lattice contraction, a model for wound healing and fibrosis, the broad-spectrum MMP inhibitor ilomastat, with a similar mechanism to this compound, was found to significantly inhibit the production of type I collagen in a dose-dependent manner[2].
-
Fibroblast-Mediated Collagen Lattice Contraction: this compound has been shown to inhibit fibroblast-mediated collagen lattice contraction, a process dependent on MMP activity[3]. This suggests a role for this compound in modulating tissue contraction during wound healing and in pathological fibrotic conditions.
Elastin
In a model of aneurysm disease using porcine aortic segments, this compound demonstrated a significant protective effect on elastin fibers. Treatment with this compound at a concentration of 10⁻⁵ mol/L resulted in a significant preservation of elastin content[4].
| Treatment | Elastin Preservation | p-value | Reference |
| This compound (10⁻⁵ mol/L) | Significant | p = 0.007 | [4] |
| This compound (10⁻⁶ mol/L) | Observed, not statistically significant | - | [4] |
Other ECM Components
While direct quantitative data on this compound's effect on other ECM components like fibronectin and laminin is limited, its broad-spectrum MMP inhibition suggests a potential role in preserving the integrity of the basement membrane and other matrix structures where these proteins are abundant.
Regulation of the MMP/TIMP Balance
The remodeling of the ECM is tightly regulated by the balance between MMPs and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). Research suggests that this compound's effects on cellular processes may be mediated, in part, through its influence on this balance. One study demonstrated that the pro-neurogenic action of this compound was dependent on TIMP-2, highlighting a complex interplay between synthetic MMP inhibitors and endogenous regulatory systems[5][6]. Further investigation is required to fully elucidate the quantitative effects of this compound on the expression and activity of different TIMPs in various cell types.
Signaling Pathways Modulated by this compound
This compound's influence on ECM remodeling is intrinsically linked to its modulation of key signaling pathways that regulate gene expression related to matrix components and MMPs.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a central regulator of fibrosis and ECM production. TGF-β stimulation of fibroblasts leads to the phosphorylation of Smad2 and Smad3 (Smad2/3), which then translocate to the nucleus to activate the transcription of genes encoding ECM proteins like collagen. While direct evidence of this compound's effect on Smad2/3 phosphorylation is still emerging, the known interplay between MMPs and TGF-β activation suggests an indirect regulatory role. MMPs can activate latent TGF-β, thus creating a feedback loop that promotes fibrosis. By inhibiting MMPs, this compound may disrupt this cycle.
Experimental Protocols
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Protocol Steps:
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound. Centrifuge to remove cellular debris.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin. Run the gel at a constant voltage.
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, typically overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.
Fibroblast-Populated Collagen Lattice (FPCL) Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a key process in wound healing and fibrosis.
Protocol Steps:
-
Cell and Matrix Preparation: Prepare a suspension of fibroblasts and mix with a neutralized solution of type I collagen on ice.
-
Polymerization: Dispense the cell-collagen mixture into culture wells and incubate at 37°C to allow the collagen to polymerize into a lattice.
-
Lattice Release and Treatment: Gently detach the lattices from the sides of the wells. Add culture medium containing different concentrations of this compound or a vehicle control.
-
Measurement and Analysis: At regular intervals, capture images of the lattices and measure their diameter. Calculate the percentage of contraction relative to the initial area.
Quantification of Total Collagen (Hydroxyproline Assay)
This colorimetric assay quantifies the total amount of collagen in a sample by measuring the concentration of hydroxyproline, an amino acid abundant in collagen.
Protocol Steps:
-
Hydrolysis: Hydrolyze the samples (e.g., cell lysates, tissue homogenates) in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.
-
Neutralization and Oxidation: Neutralize the hydrolysates and then oxidize the hydroxyproline using an oxidizing agent like Chloramine-T.
-
Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with the oxidized hydroxyproline to produce a colored product.
-
Measurement: Measure the absorbance of the samples at the appropriate wavelength (typically around 550-570 nm) using a spectrophotometer.
-
Quantification: Determine the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline. The collagen content can then be estimated based on the average percentage of hydroxyproline in collagen (approximately 13.5%).
Conclusion and Future Directions
This compound demonstrates a clear and potent inhibitory effect on MMPs, leading to a significant reduction in the degradation of key ECM components, particularly collagen and elastin. Its ability to modulate fibroblast-mediated collagen contraction highlights its potential as a therapeutic agent in conditions characterized by excessive ECM remodeling, such as fibrosis and cancer.
Future research should focus on several key areas:
-
Direct evidence of this compound's effect on the TGF-β/Smad signaling pathway in fibroblasts.
-
Quantitative analysis of this compound's impact on the synthesis of specific collagen types (I and III) and other ECM proteins like fibronectin and laminin.
-
A more detailed understanding of how this compound influences the expression and activity of TIMPs to fully comprehend its role in the MMP/TIMP balance.
A deeper understanding of these aspects will further elucidate the therapeutic potential of this compound and other MMP inhibitors in a range of diseases driven by aberrant ECM remodeling.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. In vitro biosynthesis of type I and III collagens by human dermal fibroblasts from donors of increasing age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibition modulates fibroblast-mediated matrix contraction and collagen production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The matrix metalloproteinase inhibitor this compound promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Marimastat In Vitro MMP Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro inhibition assay for Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It includes quantitative data on this compound's inhibitory activity, a step-by-step experimental protocol, and diagrams to illustrate the experimental workflow and the mechanism of inhibition.
Introduction
This compound (BB-2516) is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in various pathological processes, including cancer metastasis, angiogenesis, and arthritis.[3] this compound, a hydroxamate-based inhibitor, mimics the collagen structure and chelates the zinc ion within the MMP active site, thereby reversibly inhibiting their enzymatic activity.[2][4] This document outlines a standard fluorogenic substrate-based assay to determine the inhibitory potency of this compound against various MMPs.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against a range of MMPs.
| MMP Subtype | IC50 (nM) | Reference(s) |
| MMP-1 (Interstitial Collagenase) | 5 | [1][2] |
| MMP-2 (Gelatinase A) | 6 | [1][2][5] |
| MMP-3 (Stromelysin-1) | 230 | [5] |
| MMP-7 (Matrilysin) | 13, 16 | [1][2][5] |
| MMP-9 (Gelatinase B) | 3 | [1][2] |
| MMP-12 (Metalloelastase) | 5 | [5] |
| MMP-14 (MT1-MMP) | 9 | [1] |
Experimental Protocol: In Vitro MMP Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of this compound on a specific MMP. The assay utilizes a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage and thus the fluorescence signal.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 320/405 nm)[6]
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series of this compound in Assay Buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells (inhibitor wells).
-
Add 10 µL of Assay Buffer containing the same percentage of DMSO as the this compound solutions to the control wells (enzyme activity without inhibitor).
-
Add 10 µL of Assay Buffer to the blank wells (no enzyme, no inhibitor).
-
-
Enzyme Addition: Add 20 µL of the diluted active MMP enzyme to the inhibitor and control wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15-30 minutes to allow for the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Caption: Mechanism of this compound inhibition of MMP activity.
Caption: Workflow for the in vitro MMP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, Matrix metalloprotease (MMP) inhibitor (CAS 154039-60-8) | Abcam [abcam.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
Determining the Effective Working Concentration of Marimastat for In Vitro Cell Culture Applications
Application Note and Protocols
For Research Use Only.
Introduction
Marimastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2][3] By mimicking the collagen structure, this compound binds to the active zinc site of MMPs, thereby inhibiting their enzymatic activity.[2][4] Its inhibitory action prevents the breakdown of the basement membrane, a critical step in angiogenesis, tumor invasion, and metastasis.[1][3] this compound has been shown to inhibit several MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, with IC50 values in the nanomolar range.[3][5][6] Given its role in modulating key cellular processes, determining the optimal working concentration of this compound is essential for achieving reliable and reproducible results in cell culture experiments.
This document provides researchers, scientists, and drug development professionals with detailed protocols and guidelines for establishing the effective working concentration of this compound for various cell-based assays.
Mechanism of Action
This compound functions as an anti-metastatic and anti-angiogenic agent by preventing malignant cells from breaching the basement membranes.[1] It is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of MMPs.[2] The inhibition of MMPs by this compound can impact downstream signaling pathways that are regulated by MMP-mediated cleavage of cell surface receptors and ligands. For instance, MMP-9 activity has been linked to the activation of pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival, proliferation, and migration.[4]
Caption: this compound's mechanism of action and its impact on cellular processes.
Determining the Optimal Working Concentration: An Experimental Workflow
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay being performed, and the experimental conditions. A systematic approach is recommended to determine the optimal concentration for your research.
Caption: Workflow for determining the optimal working concentration of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various MMPs and its effective concentrations in different cell lines and assays.
Table 1: In Vitro Inhibitory Activity of this compound against Matrix Metalloproteinases
| MMP Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5[3][5] |
| MMP-2 (Gelatinase-A) | 6[3][5] |
| MMP-7 (Matrilysin) | 13[3][5] |
| MMP-9 (Gelatinase-B) | 3[3][5] |
| MMP-14 (MT1-MMP) | 9[3][5] |
Table 2: Reported Working Concentrations and IC50 Values of this compound in Cell Culture
| Cell Line | Assay Type | Concentration / IC50 | Reference |
| Human Glioma (U251, GaMG) | Invasion (Boyden Chamber) | 0.3 µM (effective reduction) | [7] |
| Human Glioma (U251, GaMG) | Invasion (3D Spheroid Culture) | 10 µM (required for reduction) | [6][7] |
| Human Glioma (U251, GaMG) | Proliferation | 10 µM (54% reduction) | [6][8] |
| Human Glioma (U251, GaMG) | Proliferation | 50 µM (complete inhibition) | [6][8] |
| HT1080 Fibrosarcoma | MMP-2 Inhibition | 0.00085 µM (IC50) | [6] |
| THP-1 (Monocytic) | TNF-α Release | 2.1 µM (IC50) | [6] |
| HT-1080 | Cell Invasion | 10-30 µM | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO up to 100 mM.[5]
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months.[6]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is essential for determining the cytotoxic effects of this compound on your specific cell line and identifying the non-toxic concentration range for subsequent functional assays.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Invasion Assay (Boyden Chamber/Transwell)
This assay evaluates the effect of this compound on the invasive potential of cells.
Materials:
-
Boyden chambers or Transwell inserts (typically with 8 µm pores)
-
Extracellular matrix (ECM) gel (e.g., Matrigel®)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating Inserts: Thaw the ECM gel on ice and dilute it with cold, serum-free medium. Add the diluted ECM solution to the upper chamber of the inserts and incubate at 37°C for at least 2 hours to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration.
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the plate.
-
Add the cell suspension to the upper chamber of the ECM-coated inserts.
-
Add different concentrations of this compound (in the non-toxic range determined from the viability assay) to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 12-48 hours, depending on the cell type).
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the ECM gel from the top surface of the membrane.[12]
-
Fixing and Staining: Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 10-20 minutes.
-
Cell Counting: Wash the inserts with water to remove excess stain. Allow the membrane to dry. Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Data Analysis: Quantify the number of invaded cells per field and compare the results from this compound-treated groups to the control group.
Protocol 3: Gelatin Zymography
This technique is used to assess the inhibitory effect of this compound on the activity of gelatinases, primarily MMP-2 and MMP-9.
Materials:
-
Conditioned cell culture medium (from cells treated with or without this compound)
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned medium from cell cultures treated with various concentrations of this compound. Centrifuge the medium to remove cell debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer (do not boil the samples). Load equal amounts of protein into the wells of a polyacrylamide gel containing gelatin. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Enzyme Activity: Incubate the gel in developing buffer at 37°C for 24-48 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour. Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Analysis: The intensity of the clear bands corresponds to the level of MMP activity. Compare the band intensities in the lanes from this compound-treated samples to the control lane to assess the inhibitory effect of this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific cell culture experiments. By systematically evaluating cytotoxicity and then assessing functional and enzymatic effects, researchers can confidently select a concentration that is both effective and non-toxic, leading to more accurate and reproducible results in the study of MMP inhibition.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Marimastat Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Marimastat stock solutions using Dimethyl Sulfoxide (DMSO). This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and is a valuable tool in cancer research and drug development for studying processes such as angiogenesis, cell migration, and metastasis.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 331.41 g/mol | [1][2] |
| Formula | C₁₅H₂₉N₃O₅ | [1][2] |
| Appearance | White to off-white solid powder | [3] |
| Solubility in DMSO | Up to 100 mM (approximately 33.14 mg/mL) | [1][4] |
| Storage (Solid) | -20°C for up to 3 years | [1][5] |
Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 331.41 g/mol = 0.033141 g = 33.141 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 33.14 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder. It is recommended to use freshly opened DMSO as it can be hygroscopic, which may affect solubility.[1]
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Note on Sterility for Cell Culture: For cell-based assays, it is crucial to maintain sterility. While DMSO is generally considered to be self-sterilizing, all handling steps should be performed in a sterile environment (e.g., a laminar flow hood) using sterile materials. Filtration of the final DMSO stock solution is generally not recommended as the compound may bind to the filter membrane.
This compound's Mechanism of Action: Inhibition of MMP Signaling
This compound is a broad-spectrum inhibitor of several matrix metalloproteinases, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14.[7][8] These enzymes are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound prevents the breakdown of the ECM, which is a key process in tumor invasion, metastasis, and angiogenesis.[5] The inhibition of MMPs by this compound has also been shown to down-regulate the Notch signaling pathway.[9]
Experimental Protocols
The prepared this compound stock solution can be used in a variety of in vitro and in vivo experiments. Below are example protocols for a cell migration assay and gelatin zymography.
Cell Migration Assay (Boyden Chamber Assay)
This protocol provides a general workflow for assessing the effect of this compound on cancer cell migration using a Boyden chamber or Transwell insert.
Workflow:
Detailed Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.
-
Assay Setup:
-
Rehydrate the Boyden chamber inserts according to the manufacturer's instructions.
-
Add a chemoattractant (e.g., medium containing 10% FBS) to the lower wells of the plate.
-
Harvest the serum-starved cells and resuspend them in a serum-free medium at the desired concentration.
-
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 100 mM DMSO stock solution in a serum-free medium. Ensure the final DMSO concentration in the cell suspension is low (ideally ≤ 0.1%) to avoid solvent toxicity.[2]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound working solutions or the vehicle control to the cell suspension.
-
-
Cell Seeding: Seed the cell suspension containing this compound or vehicle into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell line (typically 12-48 hours).
-
Analysis:
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., crystal violet).
-
Wash the inserts and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of migrated cells per field of view.
-
Gelatin Zymography
Gelatin zymography is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in biological samples. This compound can be used as an inhibitor to confirm the identity of the gelatinolytic bands.
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue lysates.
-
Determine the protein concentration of the samples.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix your samples with a non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gel and run the electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel in a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) overnight at 37°C. To test the inhibitory effect of this compound, a parallel gel can be incubated in a developing buffer containing this compound at a desired concentration.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. The intensity of the bands will be reduced or absent in the gel incubated with this compound.
-
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - CAS 154039-60-8 - Calbiochem | 444289 [merckmillipore.com]
- 7. scispace.com [scispace.com]
- 8. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Oral Administration of Marimastat in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marimastat (BB-2516) is a broad-spectrum, orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[3][4] In cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.[3][4] this compound mimics the peptide structure of natural MMP substrates, binding to the active site of MMPs and thereby inhibiting their activity.[5][6] These application notes provide detailed protocols for the oral administration of this compound in various murine cancer models, along with a summary of reported quantitative data and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of orally administered this compound in different murine cancer models.
| Cancer Model | Mouse Strain | Treatment Protocol | Outcome Measures | Results | Reference |
| Gastric Cancer (MGLVA1 Xenograft) | Nude Mice | This compound (dose not specified) | Tumor growth rate, Median survival | 48% reduction in tumor growth rate; Increased median survival from 19 to 30 days | [7][8] |
| Gastric Cancer (TMK-1 Xenograft) | Nude Mice | This compound (18 mg/kg/day) | Growth of peritoneal dissemination nodules | Successful inhibition of the growth of peritoneal dissemination nodules | [9][10] |
| Head and Neck Squamous Cell Carcinoma (SCC-1 Xenograft) | Nude Mice | This compound (8.7 mg/kg/day via subcutaneous osmotic pump) + Cisplatin + Radiation | Tumor doubling time | Statistically significant delay in tumor growth compared to chemoradiation alone | [11] |
| Oral Squamous Cell Carcinoma (OSC-19 Xenograft) | Nude Mice | This compound (150 mg/kg/day via osmotic pump) | Cervical lymph node metastasis, MMP-2 activation, Survival | Significant suppression of cervical lymph node metastasis and MMP-2 activation; Significantly better survival | [12] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Murine Xenograft Model
This protocol is a general guideline and may require optimization for specific cancer models and research objectives.
1. Materials:
-
This compound powder
-
Vehicle for oral administration (see below for options)
-
Sterile water
-
Appropriate gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal balance
-
Murine cancer model (e.g., nude mice with subcutaneous xenografts)
2. Vehicle Preparation:
-
Option A: DMSO/PEG300/Tween-80/Saline Formulation: [13]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/ml).
-
To prepare the final formulation, mix 10% DMSO stock solution, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear and homogenous. Prepare fresh daily.
-
-
Option B: DMSO/Corn Oil Formulation: [13]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/ml).
-
Mix 10% DMSO stock solution with 90% corn oil.
-
Ensure the final solution is clear and homogenous. Prepare fresh daily.
-
3. Dosing and Administration:
-
Weigh each mouse to determine the correct volume of the this compound solution to administer. The typical dosage ranges from 10 to 150 mg/kg/day, which should be optimized for the specific cancer model.[12][14]
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the prepared this compound solution.
-
Monitor the animal for any signs of distress after administration.
-
Administer the treatment daily or as determined by the experimental design for the duration of the study.
4. Assessment of Efficacy:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
For metastasis studies, collect relevant organs (e.g., lungs, liver, lymph nodes) and analyze for metastatic lesions.
Protocol 2: Administration of this compound via Osmotic Pump
For continuous administration, an osmotic pump can be utilized.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)[11]
-
Alzet osmotic pumps
-
Surgical tools for implantation
-
Anesthesia
2. Pump Preparation and Implantation:
-
Dissolve this compound in DMSO to the desired concentration to achieve the target daily dose (e.g., 8.7 mg/kg/day or 150 mg/kg/day).[11][12]
-
Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
Anesthetize the mouse.
-
Surgically implant the osmotic pump subcutaneously in the flank of the mouse.
-
Suture the incision and monitor the animal for post-operative recovery.
3. Post-Implantation Monitoring and Efficacy Assessment:
-
Follow the same procedures for monitoring tumor growth, body weight, and metastasis as described in Protocol 1.
Visualizations
Signaling Pathway
Caption: this compound inhibits active MMPs, preventing ECM degradation and growth factor release.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a murine cancer model.
References
- 1. Facebook [cancer.gov]
- 2. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibition of tumour growth by this compound in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tumour growth by this compound in a human xenograft model of gastric cancer: relationship with levels of circulating CEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase inhibitor, this compound, decreases peritoneal spread of gastric carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase Inhibitor, this compound, Decreases Peritoneal Spread of Gastric Carcinoma in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy of this compound and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy this compound(BB-2516) from Supplier InvivoChem [invivochem.com]
- 14. apexbt.com [apexbt.com]
Application Notes and Protocols for Studying Glioma Cell Invasion Using Marimastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, for the investigation of glioma cell invasion. Detailed protocols for key in vitro assays are provided, along with a summary of quantitative data from relevant studies and visualizations of the associated signaling pathways.
Introduction
Glioblastoma, the most aggressive form of glioma, is characterized by its highly invasive nature, which is a major obstacle to effective treatment.[1] This invasion is mediated in large part by matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), allowing tumor cells to migrate and invade surrounding brain tissue.[2][3] this compound is a synthetic, broad-spectrum MMP inhibitor that has been investigated for its anti-invasive properties in glioma.[1][2] It functions by chelating the zinc ion at the active site of various MMPs, including MMP-1, -2, -7, -9, and -14, thereby inhibiting their enzymatic activity.[4][5]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on glioma cells from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | 5 |
| MMP-2 | 6 |
| MMP-7 | 13 |
| MMP-9 | 3 |
| MMP-14 | 9 |
Source: MedchemExpress.com[5]
Table 2: Effective Concentrations of this compound in Glioma Cell Line Studies
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| U251, GaMG | Boyden-chamber invasion assay | 0.3 µM | Effective reduction of glioma invasion | Tonn JC, et al. (1999)[1] |
| U251, U87, GBM39, GBM43 | Western Blot | 100 nM | Significant inhibition of MMP14 expression | Kesanakurti et al. (2013)[6] |
| U87, U251, GBM39, GBM43 | Cell Cycle Analysis (PI staining) | 1, 10, 100 nM | Increased number of cells in G2 phase | Kesanakurti et al. (2013)[6] |
| C6, U251 | Invasion Assay | Not specified | Reduction in invasion | Del Maestro, R.F. et al. (1998)[7] |
Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of MMPs. In glioma, MMP-14 (MT1-MMP) is a key target. Inhibition of MMP-14 leads to a reduction in the activation of other MMPs, such as MMP-2, and has been shown to induce G2/M cell cycle arrest.[6] However, prolonged inhibition of MMPs can lead to a compensatory switch in the mode of cell migration from a mesenchymal (protease-dependent) to an amoeboid (protease-independent) phenotype. This switch is often mediated by the activation of the Rho/ROCK signaling pathway.
Figure 1: this compound's primary mechanism of action on glioma cell invasion.
Figure 2: Compensatory amoeboid invasion pathway activated by MMP inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on glioma cell invasion.
Cell Culture
-
Cell Lines: Human glioma cell lines such as U87, U251, and patient-derived glioblastoma cells (e.g., GBM39, GBM43) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of glioma cells to invade through a basement membrane matrix.
Figure 3: Workflow for the in vitro invasion assay.
Materials:
-
Boyden chambers (8 µm pore size) coated with Matrigel
-
Glioma cells
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts by adding warm, serum-free DMEM to the upper and lower chambers and incubate for 2 hours at 37°C.
-
After rehydration, carefully remove the medium.
-
Add 0.5 mL of serum-free DMEM containing the desired concentration of this compound (or vehicle control) to the upper chamber.
-
Add 0.75 mL of DMEM with 10% FBS to the lower chamber as a chemoattractant.
-
Prepare a single-cell suspension of glioma cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Add 0.5 mL of the cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane by gently scrubbing with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of stained, invaded cells in several random fields under a microscope.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, secreted by glioma cells.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing 1 mg/mL gelatin
-
Conditioned medium from glioma cell cultures (treated with or without this compound)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue stain
-
Destaining solution
Procedure:
-
Culture glioma cells to 70-80% confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium with or without this compound for 24-48 hours to collect conditioned medium.
-
Concentrate the conditioned medium using a centrifugal filter device.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto a 10% polyacrylamide gel containing 1 mg/mL gelatin.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Western Blotting for MMP-14
This method is used to quantify the expression level of MMP-14 protein in glioma cells.
Materials:
-
Glioma cell lysates (from cells treated with or without this compound)
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibody against MMP-14
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-actin)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Lyse glioma cells treated with or without this compound to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-14 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Conclusion
This compound serves as a valuable tool for studying the role of MMPs in glioma cell invasion. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of glioma invasion and for the preclinical evaluation of MMP inhibitors as potential therapeutic agents. It is important to consider that while this compound can effectively inhibit protease-dependent invasion, glioma cells may develop compensatory mechanisms, such as the activation of the Rho/ROCK pathway, leading to a switch to an amoeboid mode of invasion. Therefore, a multi-faceted approach, examining both MMP activity and alternative invasion pathways, is crucial for a comprehensive understanding of this compound's effects on glioma.
References
- 1. MMP inhibitor Ilomastat induced amoeboid-like motility via activation of the Rho signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K/AKT/mTOR signaling pathway in glioblastoma: novel therapeutic agents and advances in understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled trial of this compound in glioblastoma multiforme patients following surgery and irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for In Vitro MMP Imaging Using Marimastat-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological processes, including cancer invasion, metastasis, and angiogenesis. Marimastat is a broad-spectrum, potent hydroxamate-based inhibitor of MMPs.[1][2] By conjugating this compound to fluorescein isothiocyanate (FITC), a widely used fluorescent dye, a probe can be created to visualize MMP activity in vitro. This this compound-FITC conjugate serves as a valuable tool for researchers studying MMP function, screening for novel MMP inhibitors, and developing new therapeutic strategies targeting MMPs.
This document provides detailed application notes and protocols for the synthesis of this compound-FITC and its application in in vitro imaging of MMPs, particularly in cancer cell lines known to express high levels of these enzymes, such as MDA-MB-231.[1]
Principle of the Method
The underlying principle of this application is the high-affinity binding of this compound to the active site of various MMPs. This compound mimics the peptide structure of natural MMP substrates and binds to the zinc ion at the active site, thereby inhibiting the enzyme.[2] When conjugated to FITC, the fluorescent probe will accumulate at sites of high MMP activity, allowing for visualization by fluorescence microscopy. This allows for the spatial localization of active MMPs on the cell surface or in the pericellular environment.
Quantitative Data Summary
The inhibitory activity of this compound against a range of MMPs has been well-characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for several key MMPs.
| MMP Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 6 |
| MMP-7 (Matrilysin) | 13 |
| MMP-9 (Gelatinase-B) | 3 |
| MMP-14 (MT1-MMP) | 9 |
Note: Data compiled from various sources.[2] The conjugation of FITC to this compound may slightly alter its binding affinity, and it is recommended to characterize the inhibitory activity of the synthesized conjugate.
Experimental Protocols
Protocol 1: this compound-FITC Conjugation
This protocol describes the chemical conjugation of this compound to FITC. The isothiocyanate group of FITC reacts with primary amines. As this compound does not have a primary amine, a derivative of this compound with a linker containing a primary amine is required for this conjugation. This protocol assumes the use of such a derivatized this compound.
Materials:
-
This compound derivative with a primary amine linker
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Lyophilizer (optional)
Procedure:
-
Preparation of this compound Solution: Dissolve the this compound derivative in 0.1 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) to a final concentration of 1-5 mg/mL.
-
Preparation of FITC Solution: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction:
-
Slowly add the FITC solution to the this compound solution while gently stirring. A typical starting molar ratio of FITC to this compound is 1.5:1. This ratio may need to be optimized.
-
Protect the reaction mixture from light by wrapping the reaction vial in aluminum foil.
-
Incubate the reaction at room temperature for 4-8 hours with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The this compound-FITC conjugate will elute first as a yellow-colored band, while the smaller, unconjugated FITC molecules will be retained on the column and elute later.
-
Collect the fractions containing the yellow conjugate.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein/peptide content, if applicable) and 495 nm (for FITC concentration) using a spectrophotometer.
-
The degree of labeling can be estimated, though for a small molecule like this compound, purification is the key to removing free FITC.
-
-
Storage: Store the purified this compound-FITC conjugate in aliquots at -20°C, protected from light. For long-term storage, lyophilization is recommended.
Protocol 2: In Vitro MMP Imaging in Live Cells
This protocol details the use of the synthesized this compound-FITC conjugate for imaging MMP activity in a cancer cell line known for high MMP expression, such as MDA-MB-231.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-FITC conjugate
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets for FITC (Excitation/Emission: ~495/520 nm) and Hoechst/DAPI (Excitation/Emission: ~350/460 nm).
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere and grow to 70-80% confluency.
-
-
Cell Labeling:
-
Prepare a working solution of this compound-FITC in serum-free cell culture medium. The optimal concentration should be determined empirically, but a starting concentration range of 1-10 µM is recommended.
-
Wash the cells twice with warm PBS.
-
Add the this compound-FITC working solution to the cells and incubate for 1-2 hours at 37°C, protected from light.
-
-
Nuclear Counterstaining (Optional):
-
During the last 15-30 minutes of incubation, add Hoechst 33342 or DAPI to the medium at the manufacturer's recommended concentration to stain the cell nuclei.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove unbound conjugate.
-
-
Imaging:
-
Add fresh, pre-warmed serum-free medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Capture images using the FITC and DAPI/Hoechst channels. The FITC channel will show the localization of MMPs bound by the this compound-FITC probe, often appearing as punctate staining on the cell surface or in the pericellular matrix.[1] The DAPI/Hoechst channel will visualize the cell nuclei.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Marimastat for In Vitro Assays
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals using Marimastat in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3][4] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted to the desired final concentration in your aqueous assay buffer or cell culture media.[1][2][4]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you observe that this compound is not fully dissolving in DMSO at room temperature, you can employ gentle heating and/or sonication to aid dissolution.[5][6] Using an ultrasonic bath for a short period can help break up any powder aggregates and facilitate solubilization.[1][4]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound.[7] Here are several strategies to mitigate this:
-
Increase the final DMSO concentration in your media: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity to your cells (typically ≤0.1%), a slightly higher concentration might be necessary to maintain this compound's solubility.[6] It is essential to determine the maximum DMSO concentration tolerated by your specific cell line in a vehicle control experiment.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) cell culture medium can sometimes improve solubility.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous medium.
-
Consider alternative solvents for intermediate dilutions: For some experimental setups, using ethanol as an intermediate solvent before the final dilution in an aqueous medium might be an option.[3][8] However, the final ethanol concentration must also be carefully controlled to avoid cellular toxicity.
Q4: What is the mechanism of action of this compound?
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[9][10][11][12] It functions by mimicking the natural peptide substrates of MMPs and binding to the zinc ion at the active site of these enzymes, thereby inhibiting their proteolytic activity.[1][8][10][12] This inhibition prevents the degradation of extracellular matrix (ECM) components, a critical process in cancer cell invasion, metastasis, and angiogenesis.[2][10]
Q5: Which specific MMPs are inhibited by this compound?
This compound exhibits potent inhibitory activity against a range of MMPs, with IC50 values in the nanomolar range. The key targets include MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-7 (matrilysin), MMP-9 (gelatinase-B), and MMP-14 (MT1-MMP).[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is difficult to weigh accurately. | Static electricity or hygroscopic nature of the compound. | Use an anti-static weighing dish. Handle the powder in a low-humidity environment if possible. |
| Inconsistent results between experiments. | Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.[5] |
| Observed cellular toxicity at expected non-toxic concentrations. | High final solvent concentration (DMSO or ethanol). | Perform a dose-response curve for the solvent alone on your cells to determine the highest non-toxic concentration. Ensure the final solvent concentration in all experimental wells, including controls, is consistent. |
| Precipitate formation in the culture media over time. | Saturation of the compound in the aqueous environment. | Consider using a lower working concentration of this compound if experimentally feasible. Alternatively, specialized formulations containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD have been described for in vivo use and could be adapted for in vitro studies with appropriate controls.[2][4][5][6] |
| Media color change or pH shift after adding this compound. | The acidic or basic nature of the compound or impurities. | Ensure the this compound used is of high purity. Check the pH of your final working solution and adjust if necessary, though this is rarely an issue with the small volumes of stock solution typically added. |
Quantitative Data
This compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 80.1[8], 33.14[13], 100[1][4], ~54[2], 30[3] | ~241.6, 100[13], 301.74[1][4], ~162.9[2] | Sonication and gentle warming may be required.[1][6][8] |
| Ethanol | ≥ 20.43[8], ~7[2], ~2[3] | ~61.6, ~21.1[2] | |
| Water | ≥ 2.8 (with gentle warming and ultrasonic)[8], <1[2] | ~8.4 | Low aqueous solubility. |
Molecular Weight of this compound: 331.41 g/mol [8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing this compound: Accurately weigh out 3.31 mg of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Add 1 mL of high-purity, sterile DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
Mixing: Gently mix the final working solution by pipetting up and down or inverting the tube. Do not vortex, as this can cause protein denaturation in serum-containing media.
-
Application to Cells: Use the freshly prepared working solution immediately for your in vitro assay.
Visualizations
References
- 1. This compound | CAS:154039-60-8 | MMPs inhibitor,board spectrum | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy this compound(BB-2516) from Supplier InvivoChem [invivochem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MMP | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound (2631) by Tocris, Part of Bio-Techne [bio-techne.com]
Marimastat Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Marimastat. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Summary of this compound Storage and Stability
Proper storage is essential to maintain the chemical integrity and biological activity of this compound. The following tables summarize the recommended storage conditions for both solid this compound and prepared solutions.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Additional Notes |
| -20°C | Up to 4 years[1] | Recommended for long-term storage. Store under desiccating conditions. |
| 4°C | Up to 2 years[2] | Suitable for shorter-term storage. |
| Room Temperature | A few days | Stable for the duration of ordinary shipping and time spent in Customs.[2] |
Table 2: Storage Conditions for this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Important Considerations |
| DMSO | -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles.[3][4] Use fresh, moisture-free DMSO as it is hygroscopic and can affect solubility.[5] |
| -20°C | Up to 1 month[2][3] | Suitable for short-term storage of working solutions. | |
| Ethanol | Not specified | Not recommended for long-term storage. Prepare fresh. | This compound has lower solubility in ethanol compared to DMSO.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Use of an inappropriate solvent. - Insufficient solvent volume. - Precipitate formation at lower temperatures. | - this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[6] It is insoluble in water.[5] - Ensure you are using a sufficient volume of solvent to achieve the desired concentration. - Gentle warming (to 37°C) and/or sonication can aid dissolution.[4][7] If precipitation occurs upon cooling, it may be necessary to warm the solution before use. |
| Loss of Compound Activity in Experiments | - Improper storage of stock solutions. - Multiple freeze-thaw cycles. - Degradation due to prolonged storage at inappropriate temperatures. | - Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3] - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][4] - Always use freshly prepared dilutions for experiments. |
| Inconsistent Experimental Results | - Inaccurate concentration of stock solution. - Degradation of this compound in experimental media. | - Confirm the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). - The stability of this compound in aqueous cell culture media over the course of an experiment may be limited. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. |
| Visible Particulates in the Vial of Solid Compound | - Static electricity causing the powder to adhere to the vial walls. | - Before opening, centrifuge the vial briefly to collect all the powder at the bottom.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound, with a solubility of up to 100 mM.[6] For some applications, ethanol can also be used, with a solubility of up to 50 mM. This compound is insoluble in water.[5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial of solid this compound to achieve the desired concentration. If needed, you can gently warm the solution to 37°C or use sonication to aid dissolution.[4][7] Once fully dissolved, it is critical to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4]
Q3: Can I store my this compound stock solution at -20°C?
A3: Yes, you can store this compound stock solutions in DMSO at -20°C for up to one month.[2][3] For longer-term storage (up to 6 months), -80°C is recommended.[3]
Q4: Is it necessary to protect this compound from light?
Q5: What safety precautions should I take when handling this compound?
A5: this compound should be handled in a well-ventilated area.[8] It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses, to avoid contact with the skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[8]
Q6: How can I prepare this compound for in vivo experiments?
A6: For in vivo administration, this compound can be formulated in various vehicles. One common formulation involves a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] Another option is a suspension in 10% DMSO and 90% corn oil.[2] It is recommended to prepare these formulations fresh before use.
Experimental Protocols and Visualizations
Hypothetical Degradation Pathway of this compound
While specific degradation pathways for this compound are not extensively published, the hydroxamic acid functional group present in its structure can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the C-N bond of the hydroxamate, yielding a carboxylic acid and hydroxylamine. The following diagram illustrates this potential degradation pathway.
Protocol for a Stability-Indicating HPLC Method
To assess the stability of this compound and separate it from potential degradation products, a stability-indicating high-performance liquid chromatography (HPLC) method can be developed. The following is a hypothetical protocol based on common practices for small molecule analysis.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Hydrochloric acid (for acid-forced degradation)
-
Sodium hydroxide (for base-forced degradation)
-
Hydrogen peroxide (for oxidative-forced degradation)
3. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: Start at a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 210-260 nm).
-
Injection Volume: 10 µL
4. Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat solid this compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose this compound solution to UV light.
5. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
6. Sample Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent this compound peak.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy this compound(BB-2516) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MMP | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Mitigating Marimastat-induced toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Marimastat-induced toxicity in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common toxicities observed with this compound in animal studies?
The most significant and dose-limiting toxicity associated with this compound is a musculoskeletal syndrome (MSS).[1][2] This syndrome is characterized by an inflammatory polyarthritis that can persist for weeks even after the drug is discontinued.[3][4] In preclinical toxicology studies, other reported adverse effects at higher doses (100–500 mg/kg per day) include gastrointestinal toxicity, weight loss, hemorrhage, fibrosis, and necrosis in periarticular tissues of the ankle and knee.[3] Mild hepatotoxicity, anemia, and renal toxicity have also been observed in some animal studies.[3]
Q2: How can I monitor for the onset of musculoskeletal syndrome (MSS) in my animal models?
Researchers can monitor for MSS through a combination of clinical observation and histological analysis.
-
Clinical Signs: In rats, this compound-induced MSS presents with several observable signs, including a compromised ability to rest on their hind feet, a high-stepping gait, reluctance or inability to move, and swelling of the hind paws.[1][2] Regular scoring of these clinical parameters by blinded observers is recommended.[2]
-
Histological Changes: Joint tissues from this compound-treated animals often show soft tissue and bone changes.[2] These can include an increased epiphyseal growth plate, synovial hyperplasia, and increased cellularity in the joint capsule and extracapsular ligaments.[1][2]
Q3: Is the observed toxicity dose-dependent?
Yes, the occurrence and severity of musculoskeletal toxicity are directly related to the dose of this compound.[3] In clinical trials with human patients, musculoskeletal pain was the main toxicity, seen in over 60% of patients receiving doses greater than 50 mg twice daily.[5][6] The incidence of these symptoms was significantly reduced by lowering the dose to 10 mg twice daily.[5][6] Similarly, in a pilot study on gastric cancer, musculoskeletal pain and stiffness occurred more frequently at a higher dose (50 mg twice daily) compared to a reduced dose (25 mg once daily).[7] This dose-response relationship is a critical factor to consider when designing preclinical studies.[2]
Q4: What is the primary strategy for mitigating this compound-induced toxicity?
The primary and most effective strategy for mitigating this compound-induced toxicity is dose reduction.[5] Since the principal adverse effect, musculoskeletal syndrome, is dose-dependent, titrating to the lowest effective dose can help minimize toxicity while retaining therapeutic activity.[3][7] In cases where toxicity develops, treatment can be temporarily halted until symptoms resolve and then restarted at a lower dose.[8]
Q5: Are there any pharmacological interventions that can be experimentally co-administered to reduce this compound's side effects?
While dose reduction is the main strategy, some clinical studies have explored co-administering other drugs. For instance, a phase I trial in lung cancer patients attempted to prevent inflammatory polyarthritis at high this compound doses by concurrently administering nonsteroidal anti-inflammatory drugs (NSAIDs) and/or low-dose corticosteroids.[4] Researchers could explore a similar experimental approach in their animal models, though the efficacy of this strategy requires further validation.
Q6: What is the proposed mechanism of this compound-induced musculoskeletal toxicity?
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[9] The musculoskeletal side effects are believed to be an "on-target" effect resulting from the inhibition of specific MMPs crucial for joint tissue homeostasis.[1] Inhibition of MMP-1 (collagenase-1) and MMP-14, in particular, has been associated with the development of musculoskeletal syndrome.[1] This broad inhibition disrupts the normal remodeling of the extracellular matrix in joint tissues, leading to inflammation, fibrosis, pain, and stiffness.[10]
Data Summary Tables
Table 1: Summary of this compound-Induced Toxicities in Preclinical Models
| Animal Model | Primary Toxicity Observed | Other Reported Toxicities | Reference(s) |
| Rat (Lewis) | Musculoskeletal Syndrome (MSS): high-stepping gait, reluctance to move, hind paw swelling, synovial hyperplasia, increased cellularity in joint capsules.[1][2] | Not specified. | [1][2] |
| Mouse | Not specified in detail, but side effects from prolonged use led to dose reductions in preclinical cancer trials.[1][5] | Not specified. | [1][5] |
| General Preclinical | Inflammatory Polyarthritis: Inflammation, fibrosis, and necrosis at periarticular ankle and knee tissues.[3] | Gastrointestinal toxicity, weight loss, hemorrhage.[3] Mild hepatotoxicity, anemia, and renal toxicity have also been noted.[3] | [3] |
| Marmoset | Inflammation of tendons and joint ligaments (chronic target organ toxicity).[11] | Not specified. | [11] |
Table 2: Dose-Dependent Musculoskeletal Effects of this compound
| Species | High Dose Administration | Low Dose Administration | Key Observation | Reference(s) |
| Human | > 50 mg twice daily | 10 mg twice daily | >60% of patients at high dose experienced mild to severe joint/muscle pain; incidence reduced at low dose.[5][6] | [5][6] |
| Human | 50 mg twice daily | 25 mg once daily | Musculoskeletal pain and stiffness occurred more frequently at the higher dose.[7] | [7] |
| Rat | 10-30 mg administered over 2 weeks via osmotic pumps | Not specified for direct comparison | This dose range was sufficient to induce clear clinical and histological signs of MSS.[2] | [2] |
Key Experimental Protocols
Protocol: Induction and Assessment of this compound-Induced Musculoskeletal Syndrome in a Rat Model
This protocol is based on methodologies described in studies characterizing this compound-induced MSS in Lewis rats.[2]
1. Animals:
-
Species: Male Lewis rats.[2]
-
Weight: 150-180 gm at the start of the study.[2]
-
Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.
2. This compound Preparation and Administration:
-
Drug Delivery: For continuous administration, use surgically implanted subcutaneous osmotic pumps (e.g., Alzet).[2] This method ensures steady-state plasma levels.
-
Dosing Regimen: Administer 10-30 mg of this compound over a 2-week period.[2] The control group should receive vehicle-filled pumps.
3. Clinical Monitoring and Scoring:
-
Frequency: Monitor animals daily.
-
Parameters to Score (by 2 blinded observers): [2]
-
Gait: Observe for a high-stepping or abnormal gait.
-
Mobility: Note any reluctance or inability to move.
-
Posture: Assess for a compromised ability to rest on hind feet.
-
-
Paw Volume Measurement: Use a plethysmometer to quantify hind paw swelling at baseline and regular intervals.
4. Endpoint and Tissue Collection:
-
Duration: The study duration is typically 2 weeks to observe the development of MSS.[2]
-
Euthanasia: At the study endpoint, euthanize animals according to approved institutional protocols.
-
Tissue Collection: Dissect the ankle and knee joints. Fix one limb in 10% neutral buffered formalin for histology and collect synovial fluid or tissue from the other limb for further analysis if needed.
5. Histological Assessment:
-
Processing: Decalcify bone-containing tissues, process, and embed in paraffin.
-
Staining: Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Analysis: A blinded pathologist should examine the sections for:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Broad-spectrum matrix metalloproteinase inhibitor this compound-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase I trial of this compound, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor this compound in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Metalloproteinase Inhibition in a Murine Model of Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Establishing a Dose-Response Curve for Marimastat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing a reliable dose-response curve for the matrix metalloproteinase (MMP) inhibitor, Marimastat.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Information
-
Q: What is this compound and what is its mechanism of action?
-
A: this compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It functions as an antimetastatic and anti-angiogenesis agent by preventing malignant cells from breaking down the basement membrane, a crucial step in metastasis and the formation of new blood vessels.[2][3] this compound mimics the peptide structure of natural MMP substrates, binding to the active site of MMPs and blocking their enzymatic activity.[3]
-
-
Q: What are the target MMPs for this compound?
2. Experimental Setup
-
Q: How should I prepare a stock solution of this compound?
-
A: this compound is soluble in DMSO up to 100 mM. To prepare a stock solution, dissolve the appropriate amount of this compound powder in high-quality, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.314 mg of this compound (MW: 331.41 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Q: Which cell lines are suitable for testing this compound's effect?
-
A: The choice of cell line depends on the research question. Since this compound's primary targets are MMPs, which are involved in cell invasion and migration, cancer cell lines known for their metastatic potential and high MMP expression are often used. Examples include various glioma, gastric, and breast cancer cell lines. It is recommended to perform a literature search for studies using this compound in a context similar to your research to identify suitable cell lines.
-
-
Q: What is a typical concentration range for a this compound dose-response experiment?
-
A: The effective concentration of this compound can vary significantly between cell lines and experimental conditions. Based on its potent enzymatic inhibition (in the low nanomolar range for several MMPs), a wide concentration range should be tested initially. A common starting point could be a serial dilution from 100 µM down to 1 nM. This broad range will help in identifying the dynamic portion of the dose-response curve for your specific cell line.
-
3. Troubleshooting Common Issues
-
Q: My dose-response curve is not sigmoidal. What could be the reason?
-
A: A non-sigmoidal curve can result from several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low, capturing only the plateau phases of the curve. Try expanding the concentration range in both directions.
-
Compound Solubility: At very high concentrations, this compound might precipitate in the culture medium, leading to inaccurate results. Ensure that the final DMSO concentration in your wells is low (typically <0.5%) to maintain solubility.
-
Cell Seeding Density: An inappropriate number of cells per well can affect the assay's sensitivity. Optimize the cell seeding density to ensure they are in the exponential growth phase during the experiment.
-
-
-
Q: I am observing high variability between my replicate wells. How can I reduce this?
-
A: High variability can be minimized by:
-
Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Pay attention to the "edge effect" in 96-well plates, where wells on the periphery may evaporate more quickly. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and this compound solutions.
-
Thorough Mixing: When adding reagents like MTT or CCK-8, ensure they are mixed gently but thoroughly in each well without introducing bubbles.
-
-
-
Q: My results show an increase in cell viability at low this compound concentrations. Is this expected?
-
A: This phenomenon, known as hormesis, is occasionally observed with various compounds. It is a biphasic dose-response where low doses stimulate and high doses inhibit. If you observe this consistently, it is a valid biological response. However, it is also crucial to rule out experimental artifacts, such as errors in dilution or measurement.
-
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various matrix metalloproteinases.
| MMP Target | IC50 (nM) |
| MMP-1 | 5[1][2] |
| MMP-2 | 6[1][2] |
| MMP-7 | 13[1][2] |
| MMP-9 | 3[1][2] |
| MMP-14 | 9[1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Experimental workflow for establishing a this compound dose-response curve.
Caption: Simplified signaling pathway of this compound's inhibitory action on MMPs.
References
Understanding the reasons for Marimastat clinical trial failures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to understand the clinical trial failures of Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. The insights gleaned from this compound's development offer critical lessons for contemporary cancer drug discovery.
Troubleshooting Guide
This section addresses specific experimental or conceptual issues you might encounter when working with MMP inhibitors or similar targeted therapies, using this compound's challenges as a framework.
Question: My MMP inhibitor shows potent in-vitro enzymatic inhibition but fails to demonstrate significant efficacy in advanced-stage in-vivo cancer models. What could be the underlying reasons?
Answer: This was a central issue for this compound. Several factors could be at play:
-
Advanced Disease Stage: this compound was often tested in patients with advanced, metastatic cancer.[1] At this stage, tumors are well-established, and the critical window for inhibiting initial invasion and angiogenesis may have passed. MMP inhibition might be more effective as an adjuvant therapy in early-stage disease to prevent progression rather than treating bulk disease.[2]
-
Lack of Target Dependency: The preclinical hypothesis was that MMPs are crucial for tumor invasion and metastasis.[3][4][5] However, in an advanced clinical setting, tumor growth may have become dependent on other pathways, rendering MMP inhibition insufficient as a monotherapy.
-
Host vs. Tumor Effects: The broad-spectrum nature of this compound meant it inhibited MMPs systemically, not just at the tumor site. This led to significant side effects, such as musculoskeletal toxicity, which limited dosing and treatment duration.[6][7]
-
Protective Roles of MMPs: Subsequent research has shown that not all MMPs are pro-tumorigenic. Some MMPs can have protective, anti-tumor effects.[1] A broad-spectrum inhibitor like this compound could inadvertently block these beneficial MMPs, counteracting its intended therapeutic effect.[1]
Question: I'm observing significant musculoskeletal side effects (arthralgia, joint stiffness) with my broad-spectrum MMP inhibitor in animal models. How does this relate to the this compound experience and what is the likely mechanism?
Answer: Musculoskeletal toxicity was the dose-limiting and most common adverse event for this compound and is considered a class effect of broad-spectrum MMP inhibitors.[8][9][10]
-
Mechanism: This toxicity is believed to result from the inhibition of MMPs essential for normal joint and tendon homeostasis.[11][12] MMPs are crucial for the routine turnover and remodeling of connective tissues. Disrupting this balance can lead to inflammation, fibrosis, and pain. Inhibition of MMP-1 (collagenase-1) has been specifically associated with this syndrome.[12]
-
Clinical Relevance: In this compound trials, severe musculoskeletal pain was a frequent reason for dose reduction or discontinuation.[13][14] For example, in a glioblastoma trial, 20% of patients required dose modification due to this toxicity.[13] In a study combining this compound with Temozolomide, 47% of patients reported joint and tendon pain, with 11% discontinuing the study as a result.[14][15]
-
Troubleshooting: Consider developing more selective inhibitors that spare MMPs crucial for musculoskeletal tissue maintenance. Alternatively, investigate localized delivery strategies to concentrate the inhibitor at the tumor site while minimizing systemic exposure.
Frequently Asked Questions (FAQs)
Question: What was the scientific rationale for developing this compound?
Answer: The rationale was based on the "pro-tumor" role of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent enzymes that degrade components of the extracellular matrix (ECM).[6][16][17] This degradation is a critical step for:
-
Local Invasion: Allowing cancer cells to break through the basement membrane and invade surrounding tissues.[3][4]
-
Metastasis: Enabling cancer cells to enter and exit blood vessels to travel to distant sites.[3][4]
-
Angiogenesis: Releasing pro-angiogenic factors (like VEGF) from the ECM and remodeling the matrix to allow for the formation of new blood vessels that supply the tumor.[16][17]
This compound, as a broad-spectrum MMP inhibitor, was designed to block these processes, thereby halting tumor growth, invasion, and metastasis.[3][18][19]
Question: Why did this compound ultimately fail in Phase III clinical trials despite promising preclinical data?
Answer: this compound's failure was multifaceted, stemming from two primary issues: insufficient clinical efficacy and significant toxicity.[1][6][7]
-
Lack of Efficacy: In multiple large-scale, randomized, placebo-controlled Phase III trials, this compound failed to show a statistically significant improvement in primary endpoints like overall survival (OS) or progression-free survival (PFS).[2] For instance, trials in glioblastoma, metastatic breast cancer, and non-small cell lung cancer showed no survival benefit compared to placebo.[13][20][21][22]
-
Dose-Limiting Toxicity: The predominant side effect was a severe and often debilitating musculoskeletal syndrome, characterized by joint pain, stiffness, and tendonitis (arthralgia).[10][11][12] This toxicity was dose-dependent and forced dose reductions or treatment cessation, preventing the administration of a potentially therapeutic dose.[8][13]
Question: Was this compound ever associated with a positive clinical outcome?
Answer: There were some isolated signals of potential benefit, although they were not sufficient to lead to drug approval. In a trial for advanced gastric cancer, a modest, though initially not statistically significant, survival benefit was observed in the this compound group compared to placebo (median survival 160 vs. 138 days).[23] Interestingly, in a subgroup of patients who had received prior chemotherapy, this survival benefit became statistically significant.[23] This suggests that MMP inhibitors might be more effective in specific patient populations or in combination with other therapies.
Quantitative Data from Key Clinical Trials
The following tables summarize the efficacy and key toxicities observed in several major clinical trials of this compound.
Table 1: Efficacy of this compound in Phase III Clinical Trials
| Cancer Type | Trial Details | Treatment Arms | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for Survival | Reference |
| Glioblastoma | Randomized, Placebo-Controlled | This compound (10 mg bid) | 83 | 42.9 weeks | - | 1.16 | [13] |
| Placebo | 79 | 37.9 weeks | - | [13] | |||
| Pancreatic Cancer | Randomized vs. Gemcitabine | This compound (25 mg bid) | - | 125 days | - | 0.96 (vs Gem) | [24][25][26] |
| Gemcitabine | - | 167 days | - | [24][25][26] | |||
| Metastatic Breast Cancer | Randomized, Placebo-Controlled | This compound (10 mg bid) | 114 | 24.7 months | 4.7 months | 1.03 | [20][27] |
| (Maintenance Therapy) | Placebo | 65 | 26.6 months | 3.1 months | [20][27] | ||
| Advanced Gastric Cancer | Randomized, Placebo-Controlled | This compound (10 mg bid) | - | 160 days | - | 1.27 | [23] |
| Placebo | - | 138 days | - | [23] |
Table 2: Incidence of Musculoskeletal Toxicity with this compound
| Cancer Type / Trial | Treatment Arm(s) | Incidence of Any Grade Musculoskeletal Toxicity | Incidence of Severe (Grade ≥2) Musculoskeletal Toxicity | Reference |
| Pancreatic Cancer | This compound (all doses) | 44% | 8% | [24][25] |
| Gemcitabine | 12% | - | [24][25] | |
| Glioblastoma | This compound + Temozolomide | 47% (Joint/Tendon Pain) | 11% (Led to study removal) | [14][15][28] |
| Metastatic Breast Cancer | This compound | - | 63% | [20][27] |
| Placebo | - | 22% | [20][27] |
Experimental Protocols
1. Protocol: In-Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This type of assay was fundamental in the preclinical characterization of this compound to determine its inhibitory potency (IC50) against various MMPs.[19]
-
Objective: To quantify the inhibitory activity of a test compound (e.g., this compound) against a specific recombinant human MMP.
-
Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by an active MMP, releasing a fluorophore and generating a measurable signal. An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.
-
Methodology:
-
Enzyme Activation: Procure recombinant human pro-MMP (e.g., pro-MMP-2, pro-MMP-9). Activate it to its catalytic form using an agent like APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35).
-
Reaction Setup: In a 96-well microplate, combine the activated MMP enzyme with the various concentrations of this compound (and a vehicle control). Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Protocol: Phase III Clinical Trial Design Outline (Example: Adjuvant Therapy)
This outlines a typical design for the large-scale trials that this compound underwent.
-
Title: A Randomized, Double-Blind, Placebo-Controlled, Multicenter Phase III Study of this compound in Patients with [Cancer Type].
-
Primary Objective: To determine if this compound improves Overall Survival (OS) or Progression-Free Survival (PFS) compared to a placebo.
-
Patient Population:
-
Inclusion Criteria: Histologically confirmed [Cancer Type], specific stage (e.g., advanced or metastatic), adequate organ function, defined prior treatments (e.g., post-first-line chemotherapy), measurable disease, and informed consent.[13][20][23]
-
Exclusion Criteria: Prior treatment with other MMP inhibitors, serious co-morbidities, pregnancy.
-
-
Study Design:
-
Screening: Patients are assessed against inclusion/exclusion criteria.
-
Randomization: Eligible patients are randomly assigned (typically 1:1 or 2:1) to one of two arms:
-
Treatment: Patients receive the assigned treatment continuously until disease progression, unacceptable toxicity, or withdrawal of consent.
-
Assessments:
-
Efficacy: Tumor assessments (e.g., via CT scans) are performed at baseline and at regular intervals (e.g., every 3 months).[20] Survival status is tracked throughout the study.
-
Safety: Adverse events are monitored and graded (using CTCAE) at each study visit. Special attention is given to musculoskeletal toxicity.[20]
-
Pharmacokinetics: Blood samples may be collected to measure plasma concentrations of the drug.[20]
-
-
-
Statistical Analysis: The primary analysis is an intent-to-treat (ITT) comparison of the primary endpoint (e.g., OS) between the two arms using statistical methods like the log-rank test to compare survival curves.[23]
Visualizations
Below are diagrams illustrating the key pathways and logical frameworks related to this compound's development and failure.
Caption: Mechanism of Action for this compound targeting Matrix Metalloproteinases (MMPs).
Caption: Logical flow from promising preclinical data to clinical trial failure.
Caption: A generalized workflow for the development of a targeted cancer therapeutic.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Matrix metalloproteinases: protective roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced musculoskeletal syndrome in rats | Comparative Biosciences, inc [compbio.com]
- 10. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor this compound in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-spectrum matrix metalloproteinase inhibitor this compound-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Randomized, double-blind, placebo-controlled trial of this compound in glioblastoma multiforme patients following surgery and irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II trial of temozolomide plus the matrix metalloproteinase inhibitor, this compound, in recurrent and progressive glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 17. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 18. Facebook [cancer.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Randomized phase III trial of this compound versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validate User [aacrjournals.org]
- 22. This compound as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound as first-line therapy for patients with unresectable pancreatic cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. ascopubs.org [ascopubs.org]
- 27. ascopubs.org [ascopubs.org]
- 28. ascopubs.org [ascopubs.org]
Pharmacokinetic and pharmacodynamic challenges with Marimastat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marimastat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BB-2516) is an orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its mechanism of action involves mimicking the peptide structure of natural MMP substrates and binding to the zinc ion at the active site of these enzymes.[4][5] This inhibition prevents the degradation of the extracellular matrix (ECM), a crucial process in tumor growth, invasion, angiogenesis, and metastasis.[1][2]
Q2: Why did this compound fail in late-stage clinical trials despite initial promise?
This compound's development was ultimately terminated due to a combination of factors observed in clinical trials.[3] These include a lack of significant survival benefit in patients with advanced cancers and the occurrence of dose-limiting musculoskeletal toxicity.[6][7][8] The timing of administration may also have been a factor, with evidence suggesting MMP inhibitors might be more effective in earlier stages of cancer.[3]
Q3: What are the key pharmacokinetic properties of this compound to consider in experimental design?
This compound is orally bioavailable, with preclinical studies showing an absolute bioavailability of 20-50%.[4][5] Peak plasma concentrations are typically reached within 1.5 to 3 hours after oral administration.[4][9] The estimated elimination half-life is approximately 8-10 hours, which supports twice-daily dosing regimens.[4][9]
Q4: What is the solubility of this compound and what are the recommended solvents?
This compound is soluble in organic solvents like DMSO, dimethyl formamide (DMF), and to a lesser extent, ethanol.[10] For in vitro experiments, creating a stock solution in DMSO is common, with solubilities reported up to 100 mM.[11] For in vivo studies in animal models, formulations often involve dissolving this compound in a vehicle that may include DMSO and corn oil.[12]
| Solvent | Maximum Concentration |
| DMSO | ~30-54 mg/mL (~100-163 mM) |
| DMF | ~30 mg/mL |
| Ethanol | ~2 mg/mL |
Data compiled from multiple sources.[10][11][12] Note that solubility can be batch-dependent.
Troubleshooting Guides
In Vitro Experimentation
Problem: Inconsistent or lower-than-expected MMP inhibition in cell-based assays.
-
Possible Cause 1: this compound degradation.
-
Troubleshooting: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Store stock solutions at -20°C.[11] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting: Ensure the pH and temperature of your assay buffer are within the optimal range for both this compound activity and the specific MMP being studied.
-
-
Possible Cause 3: High protein concentration in media.
-
Troubleshooting: High concentrations of serum proteins in cell culture media can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line, or increasing the this compound concentration to compensate.
-
-
Possible Cause 4: Incorrect assessment of MMP activity.
-
Troubleshooting: Use a reliable method to measure MMP activity, such as gelatin zymography for MMP-2 and MMP-9, or specific fluorometric or colorimetric MMP activity assays.[13]
-
Problem: Unexpected cellular effects or toxicity.
-
Possible Cause 1: Off-target effects.
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is below the toxic threshold for your specific cell line (typically <0.5%).
-
In Vivo Experimentation
Problem: Lack of efficacy in animal models of cancer.
-
Possible Cause 1: Insufficient drug exposure at the tumor site.
-
Troubleshooting: Optimize the dose and dosing frequency. Due to its half-life of 8-10 hours, twice-daily oral administration is often used.[9] Consider alternative routes of administration if oral bioavailability is a concern in your model. Pharmacokinetic studies in your animal model can help determine the plasma and tumor concentrations of this compound.
-
-
Possible Cause 2: Advanced stage of disease in the animal model.
-
Troubleshooting: Clinical trial data suggests that MMP inhibitors like this compound may be more effective in earlier stages of cancer.[3] Consider initiating treatment at an earlier time point in your experimental model.
-
-
Possible Cause 3: Redundancy of MMPs in the tumor microenvironment.
-
Troubleshooting: The inhibition of one or a few MMPs by this compound may be compensated for by the upregulation of other MMPs or different protease families. Analyze the expression of a broad range of MMPs in your tumor model before and after treatment.
-
Problem: Animals exhibiting signs of toxicity, particularly musculoskeletal issues.
-
Possible Cause 1: Dose-limiting musculoskeletal toxicity.
-
Troubleshooting: This is a known class effect of broad-spectrum MMP inhibitors.[6][14][15] Monitor animals closely for signs of joint swelling, altered gait, or reluctance to move.[14][15] If toxicity is observed, consider reducing the dose of this compound. In clinical trials, doses were often reduced to 10 mg twice daily to manage this side effect.[6][16]
-
-
Possible Cause 2: Gastrointestinal toxicity.
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue homogenates. Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 12-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of MMP activity will appear as clear bands on a blue background, indicating gelatin degradation. The size of the band corresponds to the molecular weight of the MMP (pro-MMP-9 at 92 kDa, active MMP-9 at 82 kDa; pro-MMP-2 at 72 kDa, active MMP-2 at 62 kDa).
Visualizations
Caption: Mechanism of action of this compound in inhibiting MMP-mediated ECM degradation.
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 6 |
| MMP-3 (Stromelysin-1) | 115-230 |
| MMP-7 (Matrilysin) | 8-13 |
| MMP-9 (Gelatinase-B) | 1.5-3 |
| MMP-14 (MT1-MMP) | 9 |
IC50 values are compiled from multiple sources and may vary depending on the assay conditions.[4][5][9][11]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
| Oral Bioavailability | 20-50% (preclinical) |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours |
| Elimination Half-life (t1/2) | 8 - 10 hours |
| Recommended Dose (Clinical Trials) | 10-25 mg twice daily |
Data from Phase I clinical trials and preclinical studies.[4][5][9][13][16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Phase I trial of this compound, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broad-spectrum matrix metalloproteinase inhibitor this compound-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound: the clinical development of a matrix metalloproteinase inhibitor [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Marimastat Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It functions by mimicking the peptide structure of natural MMP substrates and binding to the zinc ion within the active site of MMPs.[4] This reversible inhibition prevents the enzymatic degradation of extracellular matrix (ECM) components, a process crucial for tissue remodeling, angiogenesis, and tumor cell invasion and metastasis.[1][5]
Q2: What are the reported IC50 values for this compound against different MMPs?
This compound exhibits potent inhibitory activity against a range of MMPs. The half-maximal inhibitory concentration (IC50) values vary for different MMP subtypes.
| MMP Subtype | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5[1][2][3][4] |
| MMP-2 (Gelatinase-A) | 6[1][2][3][4] |
| MMP-3 (Stromelysin-1) | 230[6] |
| MMP-7 (Matrilysin) | 13[1][2][3][4] |
| MMP-9 (Gelatinase-B) | 3[1][2][3][4] |
| MMP-14 (MT1-MMP) | 9[1][2][3] |
Troubleshooting In Vitro Experiments
Issue 1: Low or Inconsistent Inhibitory Activity in Cell-Based Assays
Question: I am not observing the expected inhibitory effect of this compound on cell invasion, migration, or proliferation in my cell culture experiments. What could be the cause?
Possible Causes and Solutions:
-
Sub-optimal Drug Concentration: The effective concentration of this compound can be cell-line dependent.[7] It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. Start with a broad range of concentrations based on published IC50 values and narrow it down.
-
Solubility and Stability Issues: this compound has limited solubility in aqueous solutions and can precipitate in cell culture media, reducing its effective concentration.
-
Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO.[1][2] For working solutions, dilute the stock in serum-free media immediately before use. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Visual Inspection: Always inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, you may need to adjust your dilution method or use a fresh stock solution.
-
-
Cell Line Variation: Different cancer cell lines express varying levels and types of MMPs.[7] A cell line with low expression of this compound-sensitive MMPs may show a minimal response.
-
MMP Profiling: If possible, characterize the MMP expression profile of your cell line using techniques like zymography or qPCR to ensure it expresses the target MMPs at sufficient levels.
-
-
High Serum Concentration: Serum contains proteins that can bind to this compound, reducing its bioavailability.
-
Serum-Free or Low-Serum Conditions: For certain assays, consider performing the experiment in serum-free or low-serum (e.g., 1-2%) medium to maximize the availability of this compound to the cells. However, be mindful of the potential impact on cell viability.
-
-
Incorrect Assay Conditions: The chosen assay may not be sensitive enough to detect the effects of MMP inhibition.
-
Assay Optimization: Ensure your invasion or migration assay is properly optimized. For example, the pore size of the transwell membrane and the chemoattractant used can significantly influence the results.
-
Issue 2: Unexpected Cytotoxicity or Effects on Cell Viability
Possible Causes and Solutions:
-
High DMSO Concentration: As mentioned, high concentrations of the solvent DMSO can be toxic to cells.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between the effects of this compound and the solvent.
-
-
Off-Target Effects: While primarily targeting MMPs, high concentrations of this compound may have off-target effects that can influence cell viability.[8]
-
Dose-Response Analysis: A careful dose-response analysis is crucial. The cytotoxic effects may only appear at concentrations significantly higher than those required for MMP inhibition.
-
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound or the experimental conditions.
-
Indirect Effects on Cell Survival Pathways: MMPs can process various signaling molecules. Inhibiting their activity might indirectly affect cell survival pathways in certain contexts.
Troubleshooting In Vivo Experiments
Issue 1: Lack of Efficacy or Inconsistent Tumor Growth Inhibition
Question: My in vivo animal model is not showing a significant response to this compound treatment in terms of tumor growth or metastasis. What are the potential reasons?
Possible Causes and Solutions:
-
Pharmacokinetics and Dosing Regimen: this compound has a relatively short half-life in plasma (around 4-5 hours in some studies).[9][10] An inadequate dosing schedule can lead to suboptimal drug exposure at the tumor site.
-
Tumor Microenvironment: The efficacy of this compound can be highly dependent on the tumor microenvironment and the specific role of MMPs in that context. In some models, MMP inhibition has paradoxically been shown to have no effect or even promote tumor progression.
-
Animal Model Selection: The choice of animal model is critical. The MMP expression profile and the role of the ECM in the chosen tumor model should be well-characterized.
-
Drug Formulation and Administration: Inconsistent formulation or administration can lead to variable drug exposure.
Issue 2: Observation of Musculoskeletal Toxicity
Question: I have noticed signs of joint stiffness or inflammation in my animals treated with this compound. Is this a known side effect and how should I manage it?
Background: Musculoskeletal (MSK) toxicity, including arthralgia (joint pain) and stiffness, is a well-documented side effect of this compound in clinical trials and can be a dose-limiting factor.[13][14] This is considered an on-target effect due to the inhibition of MMPs involved in normal joint tissue turnover.
Monitoring and Management:
-
Regular Monitoring: Closely monitor the animals for any signs of MSK toxicity, such as changes in gait, reluctance to move, or swollen joints.
-
Dose Adjustment: If MSK toxicity is observed, consider reducing the dose of this compound. Clinical experience has shown that lowering the dose can reduce the incidence and severity of these side effects.[13]
-
Impact on Experimental Outcomes: Be aware that MSK toxicity can affect the general well-being of the animals, potentially influencing factors like food and water intake, which could indirectly impact tumor growth and overall experimental results. It is important to document these observations and consider them in the final analysis.
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolving in DMSO: Add 100% sterile DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-100 mM).[1][2]
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Protocol for Gelatin Zymography
-
Sample Preparation: Collect conditioned media from cell cultures or prepare tissue lysates. Determine the protein concentration of the samples.
-
Non-reducing Sample Buffer: Mix the samples with a non-reducing SDS-PAGE sample buffer. Do not heat the samples, as this can denature the MMPs.
-
Electrophoresis: Load the samples onto a polyacrylamide gel containing gelatin (e.g., 0.1%). Run the gel at 4°C to prevent MMP activation during electrophoresis.
-
Renaturation: After electrophoresis, wash the gel in a renaturation buffer (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation will appear as clear bands on a blue background, indicating the presence and activity of gelatinases (MMP-2 and MMP-9).
Visualizations
Caption: this compound inhibits MMPs by binding to their active site.
References
- 1. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase I trial of this compound, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy this compound(BB-2516) from Supplier InvivoChem [invivochem.com]
- 13. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor this compound in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Marimastat and Batimastat for Matrix Metalloproteinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two early-generation, broad-spectrum matrix metalloproteinase (MMP) inhibitors: Marimastat and Batimastat. This document outlines their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for tissue remodeling in both physiological and pathological processes, including cancer progression where they facilitate extracellular matrix degradation, invasion, and angiogenesis.[1] Batimastat (BB-94) was a pioneering synthetic MMP inhibitor to enter clinical trials. However, its development was hampered by poor oral bioavailability, leading to the creation of this compound (BB-2516), an orally active analogue.[2] Both are potent, broad-spectrum inhibitors, but their clinical development was ultimately halted due to a lack of significant survival benefits and the emergence of side effects, notably musculoskeletal toxicity.[2][3]
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activity and pharmacokinetic parameters of this compound and Batimastat.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Batimastat Against Various MMPs
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 5[4][5][6][7][8] | 3[9][10][11][12] |
| MMP-2 (Gelatinase-A) | 6[4][5][6][7][8] | 4[9][10][11][12] |
| MMP-3 (Stromelysin-1) | 230[7] | 20[9][10][11][12] |
| MMP-7 (Matrilysin) | 13[4][5][6] | 6[9][10][11][12] |
| MMP-9 (Gelatinase-B) | 3[4][5][6][7][8] | 4[9][10][11][12] |
| MMP-14 (MT1-MMP) | 9[4][5][6][8] | 1-5 (broadly stated)[13] |
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | This compound | Batimastat |
| Administration Route | Oral[12][14] | Intraperitoneal[8] |
| Bioavailability | Orally bioavailable[12] | Poor oral bioavailability[2] |
| Cmax (at 50 mg, twice daily, oral) | 196 ng/mL[14] | Not applicable (not orally administered) |
| Tmax (oral) | 1-2 hours[14] | Not applicable |
| Terminal Elimination Half-life | ~8-10 hours | Data not readily available |
| AUC (at 50 mg, twice daily, oral, after last dose) | 3072.0 µg/L*h | Not applicable |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This method is commonly used to determine the half-maximal inhibitory concentration (IC50) of compounds against specific MMPs.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9).
-
Fluorogenic substrate, a commonly used substrate is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is the fluorophore and Dpa is the quencher.[4][5][10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[8]
-
Test inhibitors (this compound, Batimastat) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.[4]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound and Batimastat) in the assay buffer.
-
In the wells of the 96-well plate, add the recombinant MMP enzyme and the corresponding inhibitor dilution. Include control wells with the enzyme and assay buffer (no inhibitor) and blank wells with only the assay buffer.
-
Pre-incubate the enzyme with the inhibitors for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Readings are typically taken at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Principle: Proteins in a sample are separated by size using SDS-PAGE in a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. The gel is then incubated in a developing buffer that contains the necessary cofactors for MMP activity. Active gelatinases in the gel digest the gelatin, and upon staining with Coomassie Brilliant Blue, areas of enzymatic activity appear as clear bands against a dark blue background.
Detailed Methodology:
-
Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue extracts. Centrifuge to remove cellular debris.
-
Determine the protein concentration of the samples.
-
-
Electrophoresis:
-
Prepare a 7.5% polyacrylamide separating gel containing 1 mg/mL gelatin.
-
Prepare a 4% polyacrylamide stacking gel.
-
Mix an equal volume of the protein sample with a non-reducing sample buffer. Do not heat the samples.
-
Load the samples into the wells of the gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Carefully remove the gel and wash it twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove the SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands are visible against a blue background.
-
The clear bands indicate the presence of active MMP-2 and MMP-9, which can be identified by their respective molecular weights.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of MMP activation and inhibition.
Caption: Preclinical to clinical workflow for this compound vs. Batimastat.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I trial of this compound, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Marimastat Versus Other Broad-Spectrum MMP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Marimastat against other notable broad-spectrum matrix metalloproteinase (MMP) inhibitors. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in oncology and other fields where MMPs play a critical role.
Introduction to Broad-Spectrum MMP Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is essential in physiological processes like tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3][4] Broad-spectrum MMP inhibitors are designed to target multiple MMPs simultaneously, aiming to counteract the pathological degradation of the ECM.[3] this compound was one of the first orally bioavailable synthetic broad-spectrum MMP inhibitors to enter clinical trials.[5] This guide compares its efficacy with other pioneering broad-spectrum inhibitors: Batimastat, Prinomastat, Tanomastat, and CGS-27023A.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ) against a panel of purified MMP enzymes. Lower values indicate higher potency. The following table summarizes the available data for this compound and its comparators against key MMPs.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | 5 nM (IC₅₀)[5][6] | 6 nM (IC₅₀)[5] | - | 13 nM (IC₅₀)[5] | 3 nM (IC₅₀)[5] | - | 9 nM (IC₅₀)[5] |
| Batimastat | 3 nM (IC₅₀)[3][7][8] | 4 nM (IC₅₀)[3][7][8] | 20 nM (IC₅₀)[3][7][8] | 6 nM (IC₅₀)[3][7][8] | 4 nM (IC₅₀)[3][7][8] | - | - |
| Prinomastat | 79 nM (IC₅₀)[9][10][11] | 0.05 nM (Kᵢ)[10][11] | 6.3 nM (IC₅₀) / 0.3 nM (Kᵢ)[9][10][11] | - | 5.0 nM (IC₅₀) / 0.26 nM (Kᵢ)[9][10][11] | 0.03 nM (Kᵢ)[10][11] | - |
| Tanomastat | >5000 nM (Kᵢ)[2] | 11 nM (Kᵢ)[12][13][14] | 143 nM (Kᵢ)[12][13][14] | - | 301 nM (Kᵢ)[12][13][14] | 1470 nM (Kᵢ)[12][13][14] | - |
| CGS-27023A | 33 nM (Kᵢ)[5][15] | 20 nM (Kᵢ)[5][15] | 43 nM (Kᵢ)[5][15] | - | 8 nM (Kᵢ)[5][15] | - | - |
Clinical Efficacy and Development Synopsis
The clinical development of broad-spectrum MMP inhibitors has been challenging, primarily due to dose-limiting toxicities, most notably musculoskeletal syndrome, and a lack of significant survival benefits in late-stage cancer trials.
This compound (BB-2516): As an orally bioavailable inhibitor, this compound progressed to Phase III clinical trials for various cancers, including pancreatic, gastric, and lung cancer.[5] While some early-phase studies showed promise in reducing tumor marker levels, pivotal trials largely failed to demonstrate a significant improvement in overall survival.[16] The primary dose-limiting toxicity was a reversible, inflammatory polyarthritis.[17]
Batimastat (BB-94): A first-generation, poorly soluble MMP inhibitor, Batimastat required intraperitoneal administration.[18] Early clinical trials in patients with malignant ascites showed some positive responses and good tolerability.[17] However, its development was largely superseded by the orally available this compound.
Prinomastat (AG3340): This inhibitor, with selectivity for MMPs 2, 3, 9, 13, and 14, also advanced to Phase III trials.[19][20] A notable trial in combination with chemotherapy for non-small cell lung cancer did not show an improvement in overall survival compared to chemotherapy alone.[16][19] Similar to this compound, musculoskeletal toxicity was a significant side effect.[21]
Tanomastat (BAY 12-9566): An orally active, non-peptidic inhibitor, Tanomastat showed anti-invasive and antimetastatic activity in preclinical models.[18] Clinical development did not lead to regulatory approval.
CGS-27023A: This orally active, non-peptidic inhibitor was evaluated in Phase I trials in patients with advanced solid cancers. While it was generally well-tolerated at lower doses, dose-limiting toxicities, including rash and musculoskeletal side effects, were observed.[22]
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This is a generalized protocol for determining the IC₅₀ values of MMP inhibitors. Specific parameters may vary between studies.
1. Reagents and Materials:
-
Purified, active human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[23]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35).
-
MMP inhibitor to be tested (e.g., this compound), dissolved in an appropriate solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the MMP inhibitor in Assay Buffer.
-
In the microplate, add the diluted inhibitor solutions to the respective wells. Include a control well with solvent only (no inhibitor).
-
Add the purified MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 325 nm and emission at 393 nm for Mca-based substrates).[24]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Clinical Trial Protocol Synopsis (Example: Phase III Trial of Prinomastat in NSCLC)
-
Objective: To determine the effect of prinomastat on the survival of patients with advanced non-small-cell lung cancer (NSCLC) when given in combination with gemcitabine-cisplatin chemotherapy.[16]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[16]
-
Patient Population: Chemotherapy-naïve patients with Stage IIIB or IV NSCLC.[16]
-
Treatment Arms:
-
Primary Endpoint: Overall survival.[16]
-
Secondary Endpoints: Progression-free survival, response rate, and safety.[16]
-
Results: The addition of prinomastat to chemotherapy did not significantly improve overall survival or time to progression. The main toxicities associated with prinomastat were arthralgia, stiffness, and joint swelling.[16]
Visualizations
Signaling Pathway: MMPs in Extracellular Matrix Degradation and Cancer Metastasis
Caption: Role of MMPs in ECM degradation and cancer progression, and the inhibitory action of broad-spectrum MMP inhibitors.
Experimental Workflow: In Vitro MMP Inhibition Assay
Caption: A typical workflow for determining the IC₅₀ of an MMP inhibitor using a fluorogenic substrate assay.
Conclusion
This compound and other first-generation broad-spectrum MMP inhibitors demonstrated potent in vitro activity against a range of MMPs. However, their clinical utility in oncology was limited by a lack of significant efficacy in advanced cancers and the prevalence of musculoskeletal side effects. This has led to a shift in drug development towards more selective MMP inhibitors to improve the therapeutic window. The data and protocols presented in this guide offer a comparative basis for researchers to understand the landscape of early broad-spectrum MMP inhibition and to inform the design of future studies with next-generation MMP-targeted therapies.
References
- 1. Reactome | Degradation of the extracellular matrix [reactome.org]
- 2. Degradation of the extracellular matrix | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular Matrix Signaling Cues: Biological Functions, Diseases, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I trial of this compound, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Prinomastat - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MMP-3 Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
A Comparative Guide: Marimastat in Combination with Paclitaxel and Carboplatin for Advanced Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combination therapy of marimastat with paclitaxel and carboplatin against the standard paclitaxel and carboplatin regimen for the treatment of advanced non-small cell lung cancer (NSCLC). The information is based on published clinical trial data and aims to assist in the evaluation of this therapeutic approach.
Executive Summary
The addition of this compound, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, to the standard chemotherapy doublet of paclitaxel and carboplatin has been investigated as a strategy to improve outcomes in advanced NSCLC. This compound aims to inhibit tumor invasion and metastasis by preventing the degradation of the extracellular matrix. This guide synthesizes the available clinical data on the efficacy and safety of this combination therapy compared to the standard of care.
Mechanism of Action
This compound is an orally bioavailable, synthetic hydroxamate inhibitor of MMPs.[1][2][3][4] It mimics the peptide structure of natural MMP substrates and binds to the zinc ion in the active site of these enzymes, thereby inhibiting their activity.[5][6] This inhibition prevents the breakdown of the basement membrane and extracellular matrix, which is a crucial step in tumor cell invasion, metastasis, and angiogenesis.[1][7] By targeting MMPs, this compound is designed to have a cytostatic effect, controlling tumor progression.[6]
Paclitaxel and carboplatin are well-established cytotoxic agents. Paclitaxel promotes the assembly of microtubules and inhibits their disassembly, leading to cell cycle arrest and apoptosis. Carboplatin is an alkylating agent that causes DNA cross-linking, inhibiting DNA replication and transcription, ultimately leading to cell death. The combination of these two agents has been a standard of care in advanced NSCLC.[8][9][10][11][12][13][14][15][16][17][18][19][20]
The rationale for combining this compound with paclitaxel and carboplatin is to simultaneously target tumor cell proliferation with cytotoxic chemotherapy and inhibit tumor invasion and spread with an MMP inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. providence.elsevierpure.com [providence.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paclitacxel and carboplatin in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Paclitaxel (1-hour infusion) plus carboplatin in the treatment of advanced non-small cell lung cancer: results of a multicenter phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel and carboplatin in combination in the treatment of advanced non-small-cell lung cancer: a phase II toxicity, response, and survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel and carboplatin in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel plus carboplatin in advanced non-small-cell lung cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel/carboplatin in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Phase II study of paclitaxel and carboplatin for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized Phase II Study of Weekly Paclitaxel plus Carboplatin Versus Biweekly Paclitaxel plus Carboplatin for Patients with Previously Untreated Advanced Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. namikkemalmedj.com [namikkemalmedj.com]
Validating MMP-2 and MMP-9 Inhibition by Marimastat Using Zymography: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Marimastat's performance in inhibiting Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) with alternative inhibitors. The supporting experimental data is validated using gelatin zymography, a powerful and widely used technique for assessing gelatinase activity.
The gelatinases MMP-2 and MMP-9 are key enzymes involved in the degradation of the extracellular matrix. Their overexpression is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. Consequently, the inhibition of these enzymes is a significant therapeutic strategy in cancer research and other diseases.
This compound is a broad-spectrum, orally bioavailable synthetic inhibitor of MMPs.[1][2] It functions by binding to the zinc atom within the MMP active site through a collagen-mimicking hydroxamate structure.[3] Gelatin zymography is a sensitive and effective method to semi-quantitatively measure the enzymatic activity of MMP-2 and MMP-9, making it an ideal technique to validate the efficacy of inhibitors like this compound.[4][5] This method involves separating proteins by electrophoresis on a polyacrylamide gel co-polymerized with gelatin.[6] Following renaturation, MMPs digest the gelatin, and after staining, areas of enzymatic activity appear as clear bands against a dark background.[6]
Comparison of MMP-2 and MMP-9 Inhibitors
This compound exhibits potent inhibition of both MMP-2 and MMP-9. However, its broad-spectrum activity is a critical consideration in therapeutic applications. Below is a comparison of this compound with other synthetic and endogenous MMP inhibitors. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of inhibitor potency.
| Inhibitor | Type | Target | IC50 / Ki | Citation(s) |
| This compound | Synthetic (Hydroxamate) | Broad-Spectrum MMPs | MMP-2: 6 nM MMP-9: 3 nM | [1][7][8] |
| Batimastat (BB-94) | Synthetic (Hydroxamate) | Broad-Spectrum MMPs | MMP-2: 4 nM MMP-9: 4 nM | [9][10][11][12] |
| Ilomastat (GM6001) | Synthetic (Hydroxamate) | Broad-Spectrum MMPs | MMP-2: 1.1 nM MMP-9: 0.5 nM | [13][14] |
| SB-3CT | Synthetic | Selective for Gelatinases | MMP-2: 13.9 nM (Ki) MMP-9: 600 nM (Ki) | [13][14] |
| Doxycycline | Synthetic (Tetracycline) | Broad-Spectrum MMPs | MMP-9: 608 µM | [15][16] |
| TIMP-2 | Endogenous (Protein) | MMPs | MMP-2: Tight binding inhibitor | [17][18] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is another measure of inhibitor potency; lower values for both indicate higher potency.
Experimental Protocol: Gelatin Zymography for MMP Inhibition Analysis
This protocol outlines the key steps for validating MMP-2 and MMP-9 inhibition using gelatin zymography. This technique is particularly useful for analyzing conditioned media from cell cultures treated with inhibitors.
1. Sample Preparation
-
Culture cells (e.g., HT-1080 fibrosarcoma cells, which express MMP-2 and MMP-9) to approximately 80% confluency.
-
Wash cells twice with serum-free media to remove any endogenous inhibitors or MMPs present in fetal bovine serum.
-
Incubate the cells in serum-free media with various concentrations of the inhibitor (e.g., this compound) and a vehicle control for a predetermined period (e.g., 24-48 hours).
-
Collect the conditioned media and centrifuge at 400 x g for 5 minutes at 4°C to pellet any cells and debris.[13]
-
Transfer the supernatant to a new tube. The protein concentration can be determined if normalization is required.
-
Mix the sample (e.g., 20 µL) with a non-reducing sample buffer (e.g., 4X or 5X SDS-PAGE sample buffer without β-mercaptoethanol or dithiothreitol). Do not heat the samples, as this will irreversibly denature the enzymes.
2. Gel Electrophoresis
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.
-
Load the prepared samples into the wells. Include a pre-stained protein molecular weight marker to identify the bands corresponding to pro-MMP-9 (~92 kDa), pro-MMP-2 (~72 kDa), and their active forms.
-
Run the gel at a constant voltage (e.g., 150V) at 4°C until the dye front reaches the bottom of the gel.
3. MMP Renaturation and Gel Incubation
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation at room temperature. This step removes the SDS, allowing the MMPs to renature.
-
Rinse the gel briefly in an incubation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 7.5).
-
Incubate the gel in fresh incubation buffer overnight (18-24 hours) at 37°C. The calcium and zinc ions in the buffer are essential cofactors for MMP activity.
4. Staining and Destaining
-
Discard the incubation buffer and stain the gel with 0.5% Coomassie Brilliant Blue R-250 solution (in a mixture of methanol, acetic acid, and water) for 1 hour with gentle shaking.
-
Destain the gel with a solution of methanol and acetic acid in water until clear bands appear against a blue background. These clear zones indicate areas where the gelatin has been digested by MMPs.
5. Data Analysis
-
Image the gel using a gel documentation system.
-
The gelatinolytic activity can be semi-quantified by measuring the intensity of the clear bands using densitometry software (e.g., ImageJ). The molecular weights are used to distinguish between MMP-2 and MMP-9 and their pro- and active forms. A reduction in the band intensity in inhibitor-treated samples compared to the control indicates successful inhibition.
Visualizations
The following diagrams illustrate the zymography workflow and the general mechanism of MMP inhibition.
Caption: Workflow for Gelatin Zymography.
Caption: Mechanism of MMP Activation and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Tissue Inhibitor of Metalloprotease-2 (TIMP-2): Bioprocess Development, Physicochemical, Biochemical, and Biological Characterization of Highly Expressed Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Marimastat's Cross-Reactivity with Snake Venom Metalloproteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, has demonstrated significant cross-reactivity with snake venom metalloproteases (SVMPs). This guide provides a comparative analysis of this compound's inhibitory activity against various snake venoms, supported by experimental data and detailed protocols. SVMPs are a major component of many viper venoms and are responsible for many of the toxic effects of envenomation, including hemorrhage and coagulopathy.[1][2][3] The ability of this compound to inhibit these enzymes presents a promising avenue for the development of novel snakebite treatments.[1][4][5]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against SVMPs is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against the venom of various snake species from different geographical locations.
| Snake Species | Venom Origin/Component | Assay Type | IC50 Value | Reference(s) |
| Daboia russelii | Karnataka, India | Proteolytic Activity Assay | 1.977 µM | [6] |
| Daboia russelii | Madhya Pradesh, India | Proteolytic Activity Assay | 1.508 µM | [6] |
| Daboia russelii | Rajasthan, India | Proteolytic Activity Assay | 1.667 µM | [6] |
| Daboia russelii | Andhra Pradesh, India | Proteolytic Activity Assay | 1.957 µM | [6] |
| Daboia russelii | Goa, India | Proteolytic Activity Assay | 2.33 µM | [6] |
| Dispholidus typus | Not Specified | Plasma Coagulation Assay | 34.2 nM | [7] |
| Dispholidus typus | Not Specified | SVMP Activity Assay | 14.5 nM | [7] |
| Crotalus atrox | Not Specified | Whole Venom Metalloprotease Activity | ~3 µM | [8][9] |
| Crotalus atrox | Purified PI SVMP (CAMP-2) | Metalloprotease Activity | ~3 µM | [8][9] |
| Echis ocellatus | Not Specified | Procoagulant Activity | 0.16 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the inhibitory activity of this compound against SVMPs.
Fluorogenic Substrate Assay for SVMP Activity
This assay quantifies the proteolytic activity of SVMPs by measuring the fluorescence released from a quenched substrate.
Materials:
-
Crude snake venom or purified SVMP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)[10][11]
-
Fluorescence microplate reader[10]
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the snake venom or purified SVMP to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 5-30 minutes) at a controlled temperature (e.g., 37°C).[8][12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[11]
-
Measure the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for DQ-gelatin).[10]
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Plasma Coagulation Assay
This assay assesses the effect of SVMPs on blood clotting and the ability of inhibitors to counteract this effect.
Materials:
-
Crude snake venom
-
This compound
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm.[13][14]
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, pre-incubate the snake venom with different concentrations of this compound.
-
Add CaCl₂ solution to each well to initiate coagulation.[13][14]
-
Monitor the change in absorbance at 595 nm over time. An increase in absorbance indicates clot formation.[14]
-
The time to clot formation is determined, and the inhibitory effect of this compound is calculated. The IC50 value can then be determined by plotting the delay in clotting time against the inhibitor concentration.
Visualizing the Science
To better understand the experimental process and the mechanism of inhibition, the following diagrams are provided.
Mechanism of Action
This compound functions as a competitive inhibitor of metalloproteases.[15] Its structure contains a hydroxamate group that chelates the essential zinc ion within the active site of the SVMP.[8][9] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic activity of the protease. This mechanism is effective against a broad range of SVMPs due to the conserved nature of the zinc-containing active site across this enzyme family.[9] The inhibition of SVMPs by this compound can neutralize the hemorrhagic and coagulopathic effects of snake venoms.[1][16]
References
- 1. Neutralizing Effects of Small Molecule Inhibitors and Metal Chelators on Coagulopathic Viperinae Snake Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralising effects of small molecule toxin inhibitors on nanofractionated coagulopathic Crotalinae snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of small molecule inhibitors as early intervention therapeutics against Russell’s viper envenoming in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo preclinical venom inhibition assays identify metalloproteinase inhibiting drugs as potential future treatments for snakebite envenoming by Dispholidus typus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Repurposing Cancer Drugs Batimastat and this compound to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive fluorometric method for the quantitative analysis of snake venom metalloproteases and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High throughput screening and identification of coagulopathic snake venom proteins and peptides using nanofractionation and proteomics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput screening and identification of coagulopathic snake venom proteins and peptides using nanofractionation and proteomics approaches | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Peptidomimetic hydroxamate metalloproteinase inhibitors abrogate local and systemic toxicity induced by Echis ocellatus (saw-scaled) snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Marimastat and Prinomastat for Therapeutic Application
Marimastat and Prinomastat are both orally active, synthetic inhibitors of matrix metalloproteinases (MMPs), a class of enzymes pivotal to cancer progression through tissue remodeling, angiogenesis, and metastasis.[1][2][3][4] Despite promising preclinical data, their clinical development has been hampered by issues of efficacy and toxicity. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action and Inhibitory Profile
Both compounds function as broad-spectrum MMP inhibitors by chelating the zinc ion essential for catalytic activity within the active site of MMPs.[5][6] However, their selectivity and potency against different MMP subtypes vary significantly, which influences their therapeutic window and side-effect profiles.
This compound is characterized by its broad inhibitory activity across several MMPs.[7][8] Its action prevents the degradation of the basement membrane, thereby inhibiting the migration of endothelial cells required for new blood vessel formation and blocking the pathways for tumor cell metastasis.[1][4]
Prinomastat was designed for greater selectivity, with potent inhibition of MMPs strongly associated with invasive tumors, such as MMP-2, MMP-9, MMP-13, and MMP-14, while showing reduced activity against MMP-1.[2][9][10] This design was a strategic attempt to minimize the musculoskeletal side effects observed with broad-spectrum inhibitors, which were hypothesized to be linked to MMP-1 inhibition.[2]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound and Prinomastat against key MMPs, providing a quantitative comparison of their potency.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Prinomastat IC50 (nM) | Prinomastat Ki (nM) |
| MMP-1 (Collagenase-1) | 5[7][8][11] | 79[10] | 8.3[2] |
| MMP-2 (Gelatinase-A) | 6[7][8][11] | - | 0.05[2][10] |
| MMP-3 (Stromelysin-1) | 230[11][12] | 6.3[10] | 0.3[2][10] |
| MMP-7 (Matrilysin) | 13[8] | - | - |
| MMP-9 (Gelatinase-B) | 3[7][8][11] | 5.0[10] | 0.26[2][10] |
| MMP-13 (Collagenase-3) | - | - | 0.03[2][10] |
| MMP-14 (MT1-MMP) | 9[7][8] | - | - |
Data compiled from multiple sources. Note that assay conditions can influence absolute values.
Pharmacokinetics and Clinical Efficacy
Both drugs exhibit good oral bioavailability.[13][14] this compound's terminal elimination half-life is estimated to be between 8-10 hours.[6] Prinomastat's half-life is shorter, ranging from 2-5 hours.[9]
Clinical trials for both agents have unfortunately yielded disappointing results. Phase III trials for this compound in various cancers, including gastric, pancreatic, and breast cancer, failed to demonstrate a significant survival benefit.[13][15][16] Similarly, Phase III trials of Prinomastat in non-small-cell lung cancer (NSCLC) showed no improvement in outcome when combined with standard chemotherapy.[2][17][18][19]
Safety and Toxicity
A significant and often dose-limiting side effect for both drugs is musculoskeletal pain and inflammation, including arthralgia, joint stiffness, and myalgia.[2][14][20] This toxicity is a recognized class effect of MMP inhibitors.
-
This compound: Musculoskeletal symptoms were the principal treatment-related toxicity, occurring more frequently at higher doses (>50 mg b.i.d.) and leading to study withdrawal for some patients.[13][20][21][22] The severity of these side effects necessitated dose reductions in clinical trials, often to 10 mg twice daily.[13][23]
-
Prinomastat: Despite its design to spare MMP-1, Prinomastat also caused dose-related joint and muscle pain.[2][14][24] These effects were the primary toxicities identified in a Phase I study, becoming dose-limiting with chronic therapy at doses of 25 mg twice daily and higher.[2][14] The recommended dose for further trials was established at 5-10 mg twice daily to ensure better long-term tolerance.[14][24]
Experimental Protocols
MMP Inhibition Assay (Fluorogenic Substrate Method)
This is a standard in vitro method to determine the inhibitory potency (IC50) of compounds against specific MMPs.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9).
-
MMP activator (e.g., 4-aminophenylmercuric acetate, APMA).[25]
-
Quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Test inhibitors (this compound, Prinomastat) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.[8]
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 320-328 nm, Emission: 393-405 nm).[8][25]
Procedure:
-
Enzyme Activation: Activate the pro-MMP enzyme by incubating it with APMA (e.g., 1 mM for 1 hour at 37°C) as per the manufacturer's instructions.[25]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the serially diluted inhibitor or vehicle control (DMSO in assay buffer). c. Add the activated MMP enzyme to each well and incubate for a pre-determined time (e.g., 1 hour at 37°C) to allow for inhibitor-enzyme binding.[8] d. Initiate the reaction by adding the fluorogenic MMP substrate.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in a measurable signal.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme control as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of MMP inhibitors in a living organism.
Objective: To evaluate the effect of this compound or Prinomastat on primary tumor growth and metastasis in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., PC-3 prostate, A549 lung, OSC-19 oral squamous cell carcinoma).[2][11]
-
Matrigel or similar basement membrane matrix.
-
Test compounds formulated for oral administration (e.g., in corn oil or a solution with SBE-β-CD).[25]
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment for orthotopic implantation (if applicable).
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Subcutaneous Model: Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel. Inject a defined number of cells (e.g., 1x10^6) subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, surgically implant tumor cells into the corresponding organ of origin (e.g., oral cavity for OSC-19 cells).[11]
-
-
Animal Grouping and Treatment: a. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound, Prinomastat). b. Administer the compounds daily via oral gavage at pre-determined doses (e.g., 30-50 mg/kg/day).[11][26]
-
Monitoring and Measurement: a. Monitor the health and body weight of the mice regularly. b. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint and Analysis: a. Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-determined maximum size. b. At the end of the study, euthanize the animals. c. Excise the primary tumors and weigh them. d. For metastasis studies, carefully inspect and collect relevant organs (e.g., lungs, lymph nodes) and quantify the number and size of metastatic nodules.[11][26]
-
Data Analysis: Compare the mean tumor volume, final tumor weight, and metastatic burden between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: General mechanism of MMP inhibition by this compound and Prinomastat.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
References
- 1. This compound | C15H29N3O5 | CID 119031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Facebook [cancer.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound | MMP | TargetMol [targetmol.com]
- 9. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prinomastat - Wikipedia [en.wikipedia.org]
- 19. ascopubs.org [ascopubs.org]
- 20. This compound as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor this compound in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy this compound(BB-2516) from Supplier InvivoChem [invivochem.com]
- 26. Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Marimastat: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Marimastat are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general hazardous drug disposal protocols and specific safety data for the compound.
This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. While not classified as a RCRA hazardous waste, it is identified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, it must be handled and disposed of with care, following institutional and regulatory guidelines for hazardous drugs.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 331.41 g/mol | |
| CAS Number | 154039-60-8 | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥20 mg/mL | |
| Storage Temperature | -20°C | [2] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound, including unused product, contaminated materials, and empty containers.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Attire: Wear a lab coat, closed-toe shoes, and long pants.
-
Gloves: Use double gloves (chemotherapy-rated) when handling this compound.
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Respiratory Protection: If handling the powder outside of a containment hood, a NIOSH-approved respirator is recommended to avoid respiratory tract irritation.[1]
-
Handling: Avoid creating dust.[1] Wash hands thoroughly after handling.[1]
II. Disposal of Unused or Expired this compound (Bulk Quantities):
-
Classification: Treat all unused and expired this compound as a hazardous chemical waste.
-
Containerization:
-
Place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
The container must be leak-proof and made of a compatible material.
-
-
Labeling:
-
Label the outer container with "Hazardous Waste," the name "this compound," the quantity, and the date of disposal.
-
Include hazard warnings: "Harmful," "Irritant."
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with federal, state, and local regulations.[3][4]
III. Disposal of Trace Contaminated Materials:
This category includes items such as used gloves, gowns, bench paper, and plasticware that have come into contact with this compound.
-
Segregation: At the point of use, segregate trace-contaminated waste from regular trash.
-
Containerization:
-
Sealing: Once the bag is full, seal it securely.
-
Disposal: Dispose of the sealed bag in the designated hazardous drug waste stream for incineration.
IV. Disposal of Empty Containers:
-
Definition of Empty: An "empty" container in this context means all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or DMSO, in which this compound is soluble).[2]
-
Collect the rinsate as hazardous waste and dispose of it with the bulk this compound waste.
-
After rinsing, deface or remove the original label.
-
The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
V. Spill Cleanup:
-
Evacuate: Clear the immediate area of the spill.
-
Protect: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills of powder, respiratory protection is necessary.
-
Contain: Cover the spill with absorbent pads or granules. If it is a powder, gently cover it with damp paper towels to avoid raising dust.
-
Clean:
-
Carefully collect all contaminated materials (absorbent pads, paper towels, broken glass) and place them in a hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.[5]
-
-
Dispose: All cleanup materials must be disposed of as hazardous drug waste.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: this compound Disposal Workflow Diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
